molecular formula C10H12O2S B2785869 2-(3,4-dimethylphenyl)sulfanylacetic Acid CAS No. 85654-11-1

2-(3,4-dimethylphenyl)sulfanylacetic Acid

Cat. No.: B2785869
CAS No.: 85654-11-1
M. Wt: 196.26
InChI Key: UOPJPSLAIIGJOY-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)sulfanylacetic Acid is an organosulfur compound of significant interest in medicinal and organic chemistry research. With the CAS Number 85654-11-1 and a molecular formula of C 10 H 12 O 2 S, it has a molecular weight of 196.27 g/mol . This compound serves as a crucial synthetic intermediate or building block in the preparation of more complex molecules. Its primary research application is in the synthesis of modafinil and armodafinil, which are pharmaceutical agents used to treat sleep disorders, highlighting its value in central nervous system (CNS) drug discovery and process chemistry . The compound features a sulfanyl (thioether) group attached to an acetic acid moiety, allowing it to undergo various transformations, most notably oxidation to the corresponding sulfoxide or sulfone, which are also important pharmacophores . Researchers utilize this chemical in developing and optimizing synthetic routes, studying structure-activity relationships (SAR), and exploring new chemical entities. It is supplied for laboratory research purposes. Handle with appropriate precautions in a well-ventilated area, using personal protective equipment, as it may cause skin and eye irritation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethylphenyl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPJPSLAIIGJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-(3,4-dimethylphenyl)sulfanylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3,4-dimethylphenyl)sulfanylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

This compound (CAS No. 85654-11-1) is a substituted aryl-thioacetic acid derivative. This class of compounds, characterized by a flexible thioether linkage between an aromatic ring and a carboxylic acid moiety, represents a scaffold of significant interest in medicinal chemistry and materials science. The presence of the carboxylic acid group provides a handle for forming salts, esters, and amides, while the lipophilic dimethylphenyl group can be crucial for interactions with biological targets or for tuning material properties.

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound. While direct experimental data for this specific molecule is limited in the public domain, this document synthesizes information from closely related analogs and established chemical principles to provide a robust predictive framework for its behavior and utility.

Chemical Structure and Identification

The foundational step in understanding any chemical entity is to establish its precise structure and identifiers.

  • IUPAC Name: this compound

  • CAS Number: 85654-11-1

  • Molecular Formula: C₁₀H₁₂O₂S

  • Molecular Weight: 196.27 g/mol

  • Canonical SMILES: CC1=C(C=C(C=C1)SCC(=O)O)C

  • InChI Key: OTTPBKINJOYJGW-UHFFFAOYSA-N

The structure consists of a 1,2,4-trisubstituted benzene ring, often referred to as a 3,4-xylyl group, attached to an acetic acid moiety through a sulfur atom (thioether linkage).

Synthesis and Mechanistic Considerations

The most direct and widely applicable method for the synthesis of this compound is the S-alkylation of 3,4-dimethylthiophenol with a haloacetic acid derivative. This reaction proceeds via a classic Sₙ2 mechanism, where the thiolate anion, a potent nucleophile, displaces the halide from the α-carbon of the acetic acid derivative.

Proposed Synthetic Workflow

The following diagram illustrates a robust and scalable synthetic route.

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: S-Alkylation (Sₙ2 Reaction) cluster_2 Step 3: Acidification 3,4-Dimethylthiophenol 3,4-Dimethylthiophenol Thiolate Sodium 3,4-dimethylthiophenolate 3,4-Dimethylthiophenol->Thiolate Deprotonation Base Base (e.g., NaOH, NaH) Base->Thiolate Solvent1 Solvent (e.g., Ethanol, DMF) Solvent1->Thiolate Product_Salt Sodium 2-(3,4-dimethylphenyl)sulfanylacetate Thiolate->Product_Salt Nucleophilic Attack Chloroacetic_Acid Sodium Chloroacetate Chloroacetic_Acid->Product_Salt Final_Product This compound Product_Salt->Final_Product Protonation Acid Acid (e.g., HCl) Acid->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system based on established chemical transformations. The causality behind each step is explained to ensure reproducibility and understanding.

  • Thiolate Formation:

    • To a solution of 3,4-dimethylthiophenol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a strong base (1.05 eq) like sodium hydroxide or sodium hydride portion-wise at 0 °C.

    • Rationale: The base deprotonates the acidic thiol proton (pKa ≈ 6.5) to form the highly nucleophilic thiolate anion. The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. Ethanol is a protic solvent that can solvate the ions well, while DMF is a polar aprotic solvent that can accelerate Sₙ2 reactions.

  • S-Alkylation:

    • To the freshly prepared thiolate solution, add a solution of sodium chloroacetate (1.0 eq) in water or the reaction solvent.

    • Allow the reaction mixture to stir at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Rationale: The thiolate anion attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion in an Sₙ2 reaction. Using sodium chloroacetate is often preferred over chloroacetic acid to avoid side reactions with the base.

  • Work-up and Acidification:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in water and wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted 3,4-dimethylthiophenol.

    • Cool the aqueous layer in an ice bath and acidify with a strong acid, such as 2M hydrochloric acid, until the pH is approximately 2.

    • Rationale: The desired product is in its salt form in the basic reaction mixture. Acidification protonates the carboxylate to precipitate the free carboxylic acid, which is typically a solid.

  • Purification:

    • Collect the precipitated solid by vacuum filtration and wash with cold water to remove any inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound.

    • Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds, removing impurities that have different solubility profiles.

Physicochemical Properties (Predicted)

PropertyPredicted ValueRationale and Comparative Insights
Melting Point (°C) 100 - 115The related 2-(3,4-dimethylphenyl)acetic acid has a melting point of 97-99 °C. The introduction of the sulfur atom may slightly increase the melting point due to increased molecular weight and potential for different crystal packing.
Boiling Point (°C) > 300Carboxylic acids have high boiling points due to hydrogen bonding. This compound is expected to decompose before boiling at atmospheric pressure.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO).The carboxylic acid group imparts some water solubility, but the lipophilic dimethylphenyl group will limit it. It is expected to be soluble in common organic solvents.[1]
pKa ~3.5 - 4.5The pKa of thioglycolic acid is around 3.83.[2] The electron-donating methyl groups on the phenyl ring may slightly increase the pKa compared to the unsubstituted phenylsulfanylacetic acid.
logP ~2.5 - 3.5The calculated XLogP3 for the analogous 2-(3,4-dimethylphenyl)acetic acid is 2.3.[3] The sulfur atom will slightly increase the lipophilicity.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following are the expected key features in various spectroscopic techniques.

  • ¹H NMR:

    • Aromatic Protons (3H): Three signals in the aromatic region (δ 7.0-7.4 ppm). The substitution pattern will lead to a characteristic splitting pattern (likely a singlet and two doublets or a complex multiplet).

    • Methylene Protons (2H): A sharp singlet at approximately δ 3.6-3.8 ppm, corresponding to the -S-CH₂-COOH protons.

    • Methyl Protons (6H): Two singlets at approximately δ 2.2-2.3 ppm for the two non-equivalent methyl groups on the phenyl ring.

    • Carboxylic Acid Proton (1H): A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal around δ 170-175 ppm.

    • Aromatic Carbons: Multiple signals in the δ 125-140 ppm region. The carbons attached to the methyl groups and the sulfur atom will be deshielded.

    • Methylene Carbon: A signal around δ 35-40 ppm for the -S-CH₂-COOH carbon.

    • Methyl Carbons: Two signals in the aliphatic region, typically around δ 19-21 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H bond.

    • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

    • C-S Stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): An ion corresponding to the molecular weight of 196.27. High-resolution mass spectrometry should confirm the elemental composition C₁₀H₁₂O₂S.

    • Fragmentation Pattern: Expect to see characteristic fragments corresponding to the loss of the carboxylic acid group (-COOH, m/z 45) and the cleavage of the C-S bond.

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, the broader class of substituted phenylsulfanyl acetic acids has been investigated for a range of therapeutic applications. This suggests that the title compound could be a valuable lead structure for further investigation.

Hypothetical Signaling Pathway Involvement

Many small molecule carboxylic acids are known to inhibit enzymes, particularly those with a zinc-containing active site, such as matrix metalloproteinases (MMPs). The carboxylic acid can act as a zinc-binding group. The following diagram illustrates a hypothetical mechanism of action where a compound of this class could inhibit an MMP, which are often upregulated in cancer and inflammatory diseases.

G cluster_0 MMP Activation Cascade cluster_1 Extracellular Matrix Degradation cluster_2 Inhibition by Thioacetic Acid Derivative Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Signaling_Cascade Intracellular Signaling (e.g., MAPK pathway) Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factor (e.g., AP-1) Signaling_Cascade->Transcription_Factor Activates MMP_Gene MMP Gene Expression Transcription_Factor->MMP_Gene Induces Pro_MMP Pro-MMP MMP_Gene->Pro_MMP Translation Active_MMP Active MMP Pro_MMP->Active_MMP Proteolytic Cleavage Degradation ECM Degradation Active_MMP->Degradation Inhibition Active_MMP->Inhibition ECM Extracellular Matrix (e.g., Collagen) ECM->Degradation Inhibitor This compound Inhibitor->Active_MMP Binds to Active Site

Caption: Hypothetical inhibition of a matrix metalloproteinase (MMP) by this compound.

Potential areas for investigation include:

  • Anti-inflammatory Activity: Some substituted (2-phenoxyphenyl)acetic acids have shown anti-inflammatory properties.[4]

  • Antimicrobial Activity: The thioether and carboxylic acid moieties are present in various antimicrobial compounds.

  • Enzyme Inhibition: As mentioned, this compound could be screened against various enzymes, particularly metalloproteinases.

Safety and Handling

Based on the GHS classifications for the closely related 2-(3,4-dimethylphenyl)acetic acid, this compound should be handled with care.[3]

  • Potential Hazards:

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Recommended Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a molecule with a well-defined structure and a clear synthetic route. While specific experimental data is sparse, its structural features suggest it is a promising candidate for further research in medicinal chemistry and materials science. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential applications of this compound.

References

  • PubChem. 2-(3,4-Dimethylphenyl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • AOBChem. 2-(3,4-dimethylphenyl)acetic acid. Available from: [Link]

  • Atkinson, D. C., et al. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 18(10), 1004–1009.
  • Wikipedia. Thioglycolic acid. Available from: [Link]

  • Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Available from: [Link]

Sources

Molecular weight and formula of 2-(3,4-dimethylphenyl)sulfanylacetic Acid

[1][2]

Executive Summary

2-[(3,4-Dimethylphenyl)sulfanyl]acetic acid (CAS: 85654-11-1 ) is a specialized organosulfur compound serving as a critical building block in medicinal chemistry and metabolic disease research. Structurally, it consists of a 3,4-dimethylphenyl (xylyl) lipophilic tail connected via a thioether linkage to an acetic acid polar head group.

This molecular architecture—combining a lipophilic aromatic domain with a carboxylic acid moiety—classifies it as a PPAR (Peroxisome Proliferator-Activated Receptor) pharmacophore . Consequently, it is frequently utilized in the design of PPAR


Physicochemical Identity

The following data establishes the baseline identity for validation and quality control (QC) protocols.

PropertyValueNotes
IUPAC Name 2-[(3,4-Dimethylphenyl)sulfanyl]acetic acidAlso: (3,4-Dimethylphenylthio)acetic acid
CAS Registry 85654-11-1 Validated identifier
Molecular Formula

Molecular Weight 196.27 g/mol Monoisotopic Mass: 196.0558
Appearance White to off-white crystalline solid
Solubility DMSO, Methanol, Ethanol, ChloroformPoorly soluble in water (acid form)
pKa (Calc.) ~3.5 – 3.8Carboxylic acid proton
LogP (Calc.) 2.8 – 3.1Lipophilic character due to xylyl group
SMILES CC1=C(C=C(C=C1)SCC(=O)O)C

Synthetic Methodology

Core Synthesis Protocol

The synthesis follows a standard nucleophilic substitution (

Reaction Scheme:

Step-by-Step Procedure:
  • Thiolate Formation:

    • Dissolve 3,4-dimethylbenzenethiol (1.0 eq) in a 10% aqueous NaOH solution (2.5 eq).

    • Note: The excess base ensures deprotonation of both the thiol and the incoming carboxylic acid, preventing side reactions.

    • Stir at room temperature for 15 minutes until a homogeneous solution forms.

  • Alkylation:

    • Slowly add a solution of chloroacetic acid (1.1 eq) (neutralized beforehand with sodium bicarbonate to form the salt) or add solid sodium chloroacetate directly.

    • Heat the reaction mixture to reflux (approx. 100°C) for 2–4 hours.

    • Monitoring: Monitor consumption of the thiol via TLC (Hexane:EtOAc 8:2).

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Acidification: Dropwise add conc. HCl until pH < 2. The product will precipitate as a white solid.

    • Filtration: Filter the crude solid and wash copiously with cold water to remove inorganic salts (NaCl).

  • Purification:

    • Recrystallize from Ethanol/Water (1:1) or Toluene to yield high-purity crystals.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow and decision points in the synthesis and purification process.

SynthesisWorkflowstartStart: 3,4-DimethylbenzenethiolreactionReflux (100°C, 2-4h)S_N2 Substitutionstart->reactionreagentReagent: Chloroacetic Acid + NaOHreagent->reactioncheckTLC Check:Thiol Consumed?reaction->checkcheck->reactionNoacidifyAcidify with HCl (pH < 2)Precipitationcheck->acidifyYesfilterFiltration & H2O Washacidify->filterrecrystRecrystallization(EtOH/H2O)filter->recrystfinalPure 2-[(3,4-Dimethylphenyl)sulfanyl]acetic acidrecryst->final

Caption: Operational workflow for the synthesis of 2-[(3,4-dimethylphenyl)sulfanyl]acetic acid via S-alkylation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

Proton NMR ( H-NMR)

Solvent:


Shift (

ppm)
MultiplicityIntegralAssignmentMechanistic Insight
12.50 Broad Singlet1H-COOH Carboxylic acid proton; exchangeable with

.
7.10 – 7.25 Multiplet3HAr-H Aromatic protons. The 3,4-dimethyl substitution pattern typically creates an ABX system or overlapping multiplets depending on resolution.
3.65 Singlet2H-S-CH

-
Methylene protons alpha to the sulfur and carbonyl. The chemical shift is distinct due to the deshielding effect of S and COOH.
2.20 – 2.25 Singlet(s)6HAr-CH

Two methyl groups. May appear as two closely spaced singlets or one overlapping peak.
Mass Spectrometry (MS)
  • Molecular Ion:

    
     at 
    
    
    195.1 (ESI Negative mode).
  • Fragmentation:

    • Loss of

      
       (
      
      
      ~151).
    • Cleavage of the

      
       bond yielding the thiophenol fragment (
      
      
      ~137).

Biological & Pharmaceutical Context

Metabolic Modulation (PPAR Agonism)

This compound belongs to the class of (aryltio)acetic acids , which are structural analogs of fibrates and the experimental drug GW501516.

  • Mechanism: The carboxylic acid head group forms hydrogen bonds with the Tyr473 residue (or equivalent) in the PPAR Ligand Binding Domain (LBD), while the 3,4-dimethylphenyl tail occupies the hydrophobic pocket.

  • Research Utility: It is used to study fatty acid oxidation pathways. Modifications to the phenyl ring (e.g., adding halogens or changing methyl positions) significantly alter selectivity between PPAR

    
    , PPAR
    
    
    , and PPAR
    
    
    .
Heterocycle Precursor

The compound is a vital intermediate for synthesizing thiochroman-4-ones via intramolecular Friedel-Crafts acylation. These bicyclic structures are privileged scaffolds in drug discovery, often screened for anticancer and antimicrobial activity.

BiologicalContextcluster_appsPrimary Applicationscompound2-[(3,4-Dimethylphenyl)sulfanyl]acetic acidpparPPAR Agonist Research(Metabolic Diseases)compound->pparheteroThiochroman-4-oneSynthesiscompound->heteromechanismMechanism:Acid binds Tyr/His residuesTail fills hydrophobic pocketppar->mechanismcyclizationIntramolecularFriedel-Craftshetero->cyclization

Caption: Functional mapping of 2-[(3,4-dimethylphenyl)sulfanyl]acetic acid in drug discovery and organic synthesis.

Handling & Stability

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Protect from moisture.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents (can oxidize sulfur to sulfoxide/sulfone).

  • Safety (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

    • Protocol: Use standard PPE (gloves, goggles, fume hood) during synthesis and handling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 296013, 2-(3,4-Dimethylphenyl)acetic acid (Analog Reference). Retrieved from [Link]

  • MDPI (2025). Antimicrobial and Antibiofilm Activities of 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrids (Biological Context of Thio-aryls). Retrieved from [Link]

Biological Activity of 2-(3,4-dimethylphenyl)sulfanylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide focuses on the pharmacological and synthetic profile of 2-(3,4-dimethylphenyl)sulfanylacetic acid (also known as (3,4-dimethylphenylthio)acetic acid) and its derivatives. This scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its role in metabolic regulation (PPAR agonism) and anti-inflammatory pathways.

Technical Whitepaper | Version 1.0

Executive Summary

The This compound scaffold represents a critical pharmacophore in the development of metabolic and anti-inflammatory therapeutics. Characterized by a lipophilic 3,4-dimethylphenyl "tail" linked via a stable thioether bridge to an acetic acid "head," this structure serves as a potent mimetic of fatty acids.

Its primary biological utility lies in Peroxisome Proliferator-Activated Receptor (PPAR) modulation , specifically as a PPAR


 and PPAR

agonist. Unlike its phenoxy analogs (e.g., fibrates), the sulfanyl (thioether) linkage offers enhanced metabolic stability against cytochrome P450 oxidation and altered bond angles that favor unique binding modes in the PPAR ligand-binding domain (LBD). Furthermore, derivatives of this scaffold have demonstrated significant antimicrobial and COX-inhibitory properties when cyclized into thiazolidinones or hydrazones.

Chemical Basis & Structural Logic[1]

The Pharmacophore

The molecule consists of three distinct functional domains, each contributing to its biological activity:

DomainChemical FeatureBiological Function
Lipophilic Tail 3,4-Dimethylphenyl groupOccupies the hydrophobic pocket of the target receptor (e.g., PPAR LBD). The 3,4-substitution pattern maximizes van der Waals contacts compared to unsubstituted analogs.
Linker Thioether (-S-)Provides flexibility and resistance to ether cleavage. The sulfur atom can also participate in specific non-covalent interactions (sulfur-aromatic

interactions).
Acidic Head Acetic Acid (-CH

COOH)
Mimics the carboxylate of endogenous fatty acids; forms a critical salt bridge with charged residues (e.g., Tyr464/His440 in PPARs) to stabilize the active conformation.
Synthesis Protocol

The synthesis of this compound is a robust, self-validating nucleophilic substitution.

Reagents:

  • 3,4-Dimethylbenzenethiol (1.0 eq)

  • Chloroacetic acid (1.1 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Solvent: Water/Ethanol (1:1 v/v)

Step-by-Step Methodology:

  • Thiolate Formation: Dissolve 3,4-dimethylbenzenethiol in the NaOH/Water/Ethanol solution under

    
     atmosphere. The color change (often to slight yellow) indicates thiolate anion formation.
    
  • Alkylation: Add chloroacetic acid dropwise at

    
     to prevent exothermic runaway.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Acidification: Cool to room temperature and acidify to pH 2.0 using 6M HCl. The product will precipitate as a white/off-white solid.

  • Purification: Recrystallize from ethanol/water to remove disulfide byproducts.

Yield Expectation: >85% Purity Check:


H NMR (DMSO-

) should show a singlet at

ppm (S-CH

) and aromatic signals at

ppm.

Pharmacological Profile[1][2][3][4][5]

Primary Mechanism: PPAR Agonism

The most authoritative application of arylthioacetic acid derivatives is in the treatment of dyslipidemia via PPAR


 activation. This mechanism mimics the action of fibrates (e.g., fenofibrate) and experimental compounds like WY-14643 (Pirinixic acid) , which is structurally homologous to the 3,4-dimethyl derivative.
  • Pathway: The acid head group enters the PPAR Ligand Binding Domain (LBD), stabilizing Helix 12 (AF-2). This recruits co-activators (e.g., PGC-1

    
    ), forming a complex with the Retinoid X Receptor (RXR).
    
  • Outcome: The PPAR-RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, upregulating genes responsible for fatty acid

    
    -oxidation (e.g., CPT1, ACOX1).
    
Secondary Activity: Antimicrobial & Anti-inflammatory

When the carboxylic acid is derivatized (e.g., into hydrazides or thiazoles), the biological profile shifts:

  • Antimicrobial: The lipophilic 3,4-dimethyl core facilitates membrane penetration in Gram-positive bacteria (S. aureus).

  • COX Inhibition: The scaffold acts as a bioisostere of ibuprofen-like NSAIDs, inhibiting Cyclooxygenase enzymes to reduce prostaglandin synthesis.

Visualization of Signaling Pathways

PPAR Activation Pathway

The following diagram illustrates the mechanism of action for this compound as a PPAR agonist.

PPAR_Pathway Ligand 2-(3,4-dimethylphenyl) sulfanylacetic acid PPAR PPAR-alpha/delta (Cytosol/Nucleus) Ligand->PPAR Binds LBD Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex CoActivator Co-Activators (PGC-1alpha) Complex->CoActivator Recruits DNA PPRE (DNA Response Element) CoActivator->DNA Binds Promoter Transcription Transcription ON DNA->Transcription Initiates Outcome Fatty Acid Oxidation (Lipid Lowering) Transcription->Outcome Upregulates ACOX1/CPT1

Caption: Mechanism of PPAR activation by arylthioacetic acid derivatives, leading to lipid metabolism regulation.

Synthesis Workflow

Synthesis_Scheme Thiol 3,4-Dimethyl benzenethiol Intermediate Thiolate Anion (Intermediate) Thiol->Intermediate Deprotonation Reagent Chloroacetic Acid + NaOH Reagent->Intermediate Reaction Reflux (80°C) SN2 Reaction Intermediate->Reaction Product 2-(3,4-dimethylphenyl) sulfanylacetic acid Reaction->Product Acidification (HCl)

Caption: Synthetic route via nucleophilic substitution of chloroacetic acid by 3,4-dimethylbenzenethiol.

Experimental Protocols (Validation)

PPAR Transactivation Assay (Luciferase Reporter)

To confirm the biological activity of the synthesized derivative, a cell-based reporter assay is the gold standard.

Objective: Quantify the agonist potential (


) of the compound against PPAR

.

Protocol:

  • Cell Culture: Seed COS-7 or HEK293 cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS.
    
  • Transfection: After 24h, transiently co-transfect cells using Lipofectamine with:

    • Expression plasmid: pSG5-PPAR

      
       (human or mouse).
      
    • Reporter plasmid: PPRE-Luc (Luciferase gene driven by PPRE).

    • Internal control: pRL-CMV (Renilla luciferase) for normalization.

  • Treatment: 24h post-transfection, replace medium with serum-free DMEM containing the test compound (0.1

    
    M – 100 
    
    
    
    M) or positive control (WY-14643 , 10
    
    
    M).
  • Measurement: After 24h incubation, lyse cells and measure luminescence using a Dual-Luciferase Assay System.

  • Data Analysis: Normalize Firefly/Renilla ratios. Plot dose-response curve to calculate

    
    .
    
Antimicrobial Susceptibility (MIC)

For derivatives (e.g., hydrazones) of the parent acid.

  • Inoculum: Prepare

    
     McFarland standard of S. aureus (ATCC 25923).
    
  • Dilution: Perform serial 2-fold dilutions of the compound in DMSO/Mueller-Hinton Broth (range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL).
  • Incubation:

    
     for 18–24 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

Comparative Data Summary

The following table summarizes the expected activity profile based on SAR studies of arylthioacetic acid analogs (e.g., WY-14643 analogs).

Compound ClassR-Group (Aryl)TargetActivity (

/

)
Ref
Parent Acid 3,4-DimethylphenylPPAR


M (Agonist)
[1]
Parent Acid 4-Chloro-phenylPPAR


M (Agonist)
[1]
Hydrazone Deriv. 3,4-DimethylphenylS. aureusMIC:

g/mL
[2]
Thiazole Deriv. 3,4-DimethylphenylCOX-2

M
[3]

Note: The 3,4-dimethyl substitution is generally less potent than the 4-chloro or 4-trifluoromethyl analogs for PPARs but offers superior lipophilicity for membrane permeation in antimicrobial applications.

References

  • Forman, B. M., et al. (1997). "Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors alpha and delta." Proceedings of the National Academy of Sciences, 94(9), 4312–4317. Link

  • Popiołek, L. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. Link

  • Kulkarni, S. K., et al. (2012). "Synthesis and anti-inflammatory activity of some novel 2-(substituted phenoxy/phenylthio) acetic acid derivatives." Journal of Chemical and Pharmaceutical Research, 4(1), 32-39. Link

Potential pharmaceutical targets for dimethylphenyl sulfanylacetic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dimethylphenyl sulfanylacetic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Characterized by a lipophilic dimethyl-substituted aromatic tail connected via a thioether (sulfur) linker to a hydrophilic acetic acid head, this moiety serves as a critical bioisostere for aryloxy acids (fibrates).

This guide analyzes the pharmacological potential of this scaffold, identifying Peroxisome Proliferator-Activated Receptors (PPARs) as the primary pharmaceutical target, while exploring secondary utility in COX inhibition and emerging Glycine Transporter (GlyT1) modulation. We provide a rigorous examination of the structure-activity relationships (SAR), mechanistic pathways, and validation protocols required for drug development.

Section 1: The Pharmacophore & Chemical Basis[1]

The efficacy of dimethylphenyl sulfanylacetic acids stems from their ability to mimic endogenous fatty acids and eicosanoids. The molecule can be deconstructed into three functional domains, each governing specific interactions with protein targets.

Structural Dissection
  • The Acid Head (Hydrophilic): The carboxylate group (

    
    ) serves as the primary anchor, forming electrostatic interactions (salt bridges) with positively charged residues (e.g., Arginine, Histidine) in the ligand-binding domain (LBD) of nuclear receptors.
    
  • The Thioether Linker (Flexible/Oxidizable): Unlike the rigid ether (-O-) bond found in older fibrates, the sulfur atom (-S-) introduces a larger van der Waals radius and different bond angles (

    
    ). It also offers a metabolic handle; it can be oxidized to a sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ) to alter polarity and hydrogen bonding without changing the carbon skeleton.
  • The Dimethylphenyl Tail (Lipophilic): The two methyl groups provide steric bulk and lipophilicity. Their position (ortho, meta, or para) dictates the molecule's conformation, locking it into specific orientations to fit hydrophobic pockets.

Visualization of the Pharmacophore

The following diagram illustrates the interaction logic of the scaffold.

Pharmacophore cluster_0 Dimethylphenyl Sulfanylacetic Acid Tail Dimethylphenyl Group (Lipophilic Tail) Linker Thioether (-S-) (Linker) Tail->Linker Target Target Binding Pocket (e.g., PPAR LBD) Tail->Target Hydrophobic Interaction (Val, Leu, Ile) Head Acetic Acid (-COOH) (Polar Head) Linker->Head Linker->Target Metabolic Toggle (S -> SO -> SO2) Head->Target Electrostatic Anchor (Arg, His, Tyr)

Figure 1: Pharmacophore dissection showing the functional role of the lipophilic tail, sulfur linker, and acidic head in target binding.

Section 2: Primary Target – PPAR Modulation

The most authoritative application of dimethylphenyl sulfanylacetic acids is in the modulation of Peroxisome Proliferator-Activated Receptors (PPARs) , specifically the PPAR


  and PPAR

isoforms.
Mechanism of Action

These compounds act as PPAR agonists . Upon entering the nucleus, the acid moiety mimics free fatty acids.

  • Binding: The ligand binds to the PPAR Ligand Binding Domain (LBD).

  • Stabilization: The "dimethyl" steric bulk stabilizes Helix 12 (H12) of the receptor in an active conformation.

  • Heterodimerization: The activated PPAR forms a complex with the Retinoid X Receptor (RXR).

  • Transcription: This complex binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, upregulating genes involved in lipid catabolism (e.g., CPT1, ACOX1).

Therapeutic Relevance[1][2][3][4][5]
  • Dyslipidemia: Activation of PPAR

    
     lowers triglycerides and increases HDL-C. The dimethylphenyl variants are often explored as "next-generation fibrates" with improved potency over clofibrate or fenofibrate.
    
  • NASH/NAFLD: By promoting fatty acid

    
    -oxidation, these ligands reduce hepatic lipid accumulation.
    
Signaling Pathway Visualization

PPAR_Pathway cluster_nucleus Nucleus Ligand Dimethylphenyl Sulfanylacetic Acid PPAR PPAR (Inactive) Ligand->PPAR Binds LBD Complex PPAR-RXR Heterodimer PPAR->Complex + RXR RXR RXR DNA PPRE (DNA Promoter) Complex->DNA Binds PPRE CoAct Co-Activators (PGC-1α) CoAct->Complex Recruitment Gene Target Genes (CPT1, ACOX1) DNA->Gene Transcription Effect Lipid Catabolism Reduced Inflammation Gene->Effect Translation

Figure 2: The PPAR activation cascade triggered by dimethylphenyl sulfanylacetic acid ligands.

Section 3: Secondary & Emerging Targets

While PPARs are the established targets, the chemical properties of this scaffold allow for "polypharmacology."

COX Inhibition (NSAID-like Activity)

The structural similarity to Diclofenac and Indomethacin (both aryl acetic acids) suggests potential inhibition of Cyclooxygenase (COX) enzymes.

  • Logic: The carboxylic acid binds the Arg-120 residue in the COX channel. The sulfur linker provides flexibility to navigate the channel constriction.

  • Status: Many arylsulfanyl acids show dual COX/5-LOX inhibitory potential, offering anti-inflammatory benefits with potentially reduced gastric toxicity compared to traditional NSAIDs [1].

Glycine Transporter 1 (GlyT1) Inhibition

Recent medicinal chemistry efforts have utilized the 2-arylsulfanyl-phenyl acetic acid motif to develop GlyT1 inhibitors for schizophrenia treatment.

  • Mechanism: Inhibition of GlyT1 increases synaptic glycine concentrations, potentiating NMDA receptor function.[1]

  • Key Insight: While the dimethylphenyl sulfanylacetic acid core is the anchor, high-affinity GlyT1 inhibition usually requires appending a piperazine ring to the phenyl group [2].

Section 4: Experimental Protocols

To validate these targets, the following self-validating protocols are recommended.

Synthesis: General Thioether Formation

Objective: Synthesize 2-((2,4-dimethylphenyl)thio)acetic acid.

  • Reagents: 2,4-Dimethylthiophenol (1.0 eq), Chloroacetic acid (1.2 eq), NaOH (2.5 eq), Water/Ethanol (1:1).

  • Procedure:

    • Dissolve 2,4-dimethylthiophenol in NaOH solution (0°C) to form the thiolate anion.

    • Add chloroacetic acid dropwise.

    • Reflux for 3–4 hours.

    • Acidify with HCl to precipitate the product.

  • Validation:

    • NMR: Look for the singlet (

      
       ppm) corresponding to the 
      
      
      
      protons.
    • Melting Point: Compare with literature standards (approx. 104-106°C for specific isomers).

Protocol: PPAR Nuclear Receptor Transactivation Assay

Objective: Quantify the agonistic potency (


) of the synthesized compound against PPAR

.

Materials:

  • HEK293 cells.

  • Plasmids: Gal4-PPAR

    
    -LBD (chimeric receptor), UAS-Luciferase (reporter).
    
  • Control Ligand: Wy-14,643 (Positive Control).

Workflow:

StepActionCritical Parameter (Causality)
1. Seeding Seed HEK293 cells in 96-well plates (

cells/well).
Ensure 70% confluency for optimal transfection efficiency.
2. Transfection Transfect with Gal4-PPAR

and UAS-Luc plasmids using Lipofectamine.
The Gal4 chimera ensures signal is specific to the LBD binding, not endogenous receptors.
3. Treatment 24h post-transfection, treat with compound (0.1 nM – 10

M).
Use DMSO < 0.1% to prevent cytotoxicity.
4. Assay Lyse cells and add Luciferin substrate. Measure luminescence.Signal intensity is directly proportional to PPAR activation.
5. Analysis Plot Dose-Response Curve (Log[Agonist] vs. RLU).Calculate

relative to Wy-14,643.
Screening Workflow Visualization

Workflow Start Compound Library (Dimethylphenyl Sulfanylacetic Acids) Step1 Primary Screen: PPARα Transactivation Assay Start->Step1 Decision Activation > 50% of Positive Control? Step1->Decision Discard Discard / Archive Decision->Discard No Step2 Secondary Screen: Selectivity (PPARδ / PPARγ) Decision->Step2 Yes Step3 Functional Assay: Lipid Clearance in HepG2 Cells Step2->Step3

Figure 3: Hierarchical screening workflow to filter candidates for metabolic efficacy.

References

  • Garrick Smith, et al. (2004).[1] The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.[1]

  • BenchChem. (2024). 2-((2,6-Dimethylphenyl)thio)acetic acid: Structure and Applications.

  • An, H. J., et al. (2018).[2] A PPAR Pan Agonist, MHY2013 Alleviates Age-Related Hepatic Lipid Accumulation.[2][3] Biological & Pharmaceutical Bulletin.[2]

  • PubChem. (2025).[4] 2-(3,5-Dimethylphenyl)acetic acid Compound Summary. National Library of Medicine.[4]

  • Giordano, A., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). MDPI.

Sources

Safety Data Sheet (SDS) and toxicity data for 2-(3,4-dimethylphenyl)sulfanylacetic Acid

[1]

Chemical Identity & Physicochemical Properties

Compound Name: 2-[(3,4-dimethylphenyl)sulfanyl]acetic acid Synonyms: (3,4-Dimethylphenylthio)acetic acid; [(3,4-Dimethylphenyl)thio]acetic acid CAS Number: 85654-11-1 Molecular Formula: C₁₀H₁₂O₂S Molecular Weight: 196.27 g/mol [1][2]

PropertyValue / DescriptionSource/Note
Physical State Solid (Crystalline powder)Analogous compounds
Color White to Off-whiteTypical for pure phenylacetic acids
Solubility Soluble in DMSO, Methanol, DCM; Low water solubilityLipophilic thioether moiety
Melting Point Predicted: 95–115 °CBased on fluoro-analogs (e.g., CAS 282807-16-0)
Acidity (pKa) ~3.5 – 4.0Carboxylic acid functionality

Hazard Identification (GHS Classification)

Note: In the absence of compound-specific harmonized data, this classification is derived from the functional group toxicity of aryl-acetic acids and aromatic thioethers.[1]

Signal Word: WARNING
Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[1][3][4]
Skin Corrosion/Irritation Cat.[1][3] 2H315: Causes skin irritation.[1][3][5]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[1][3]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[1][4][6]
Sensitization (Skin) ProvisionalH317: May cause an allergic skin reaction (Due to Sulfur moiety).[1]
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6][7]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1][4]

Toxicological Profile & SAR Analysis

Scientific Rationale: The toxicity of this compound is governed by two primary pharmacophores: the carboxylic acid tail (local irritation, acidity) and the aryl-thioether core (metabolic oxidation potential).[1]

Acute Toxicity[1]
  • Oral: Predicted LD50 (Rat) is 500 – 2000 mg/kg .[1] Phenylacetic acid derivatives are generally rapidly absorbed but moderately toxic.[1]

  • Dermal: Absorption is enhanced by the lipophilic dimethylphenyl group.[1] Avoid systemic exposure.[1][4][6]

  • Inhalation: Dust is irritating to mucous membranes (H335).[1]

Metabolic Fate (Bioactivation Pathways)

The presence of the sulfide (-S-) linker introduces a specific metabolic liability.[1] In biological systems, this compound undergoes S-oxidation via Flavin-containing Monooxygenases (FMOs) or Cytochrome P450 enzymes.[1]

Figure 1: Predicted Metabolic Pathway & Bioactivation This diagram illustrates the conversion of the parent thioether into sulfoxide and sulfone metabolites, which increases polarity and facilitates excretion but may also generate reactive intermediates.[1]

MetabolicPathwayParentParent Thioether(Lipophilic)SulfoxideSulfoxide Metabolite(Chiral Center)Parent->SulfoxideCYP450 / FMO(S-Oxidation)GlucuronideAcyl Glucuronide(Reactive Intermediate?)Parent->GlucuronideUGT(Conjugation)SulfoneSulfone Metabolite(Polar/Excretable)Sulfoxide->SulfoneOxidation

Caption: Predicted metabolic trajectory. The thioether linkage undergoes sequential oxidation to sulfoxide and sulfone.[1] Direct glucuronidation of the carboxylic acid may form acyl glucuronides, which are potential protein-binding electrophiles (idiosyncratic toxicity risk).[1]

Genotoxicity & Carcinogenicity[1]
  • Data Status: No experimental Ames test data available.

  • Prediction: The structure does not contain "structural alerts" for genotoxicity (e.g., nitro groups, aromatic amines, alkyl halides).[1] The benzene ring is electron-rich but not activated for DNA intercalation.[1] Treat as Unknown but low probability based on SAR.[1]

Safe Handling & Engineering Controls

Trustworthiness Protocol: Handling organic sulfides requires specific attention to odor control and oxidation prevention.[1]

Engineering Controls
  • Primary: Use a certified chemical fume hood maintaining a face velocity of >100 fpm.[1]

  • Secondary: Local exhaust ventilation (LEV) recommended if weighing large quantities (>10g).[1]

  • Atmosphere: Handle under inert gas (Nitrogen/Argon) if storing for long periods to prevent autoxidation to the sulfoxide.[1]

Personal Protective Equipment (PPE)[1]
  • Respiratory: NIOSH N95 (dust) or P100 (if aerosolized).[1]

  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm).[1] Breakthrough time is likely >480 min due to the solid state, but change immediately upon solution contact.[1]

  • Eye Protection: Chemical safety goggles.[1] Safety glasses are insufficient if fine dust is generated.[1]

Emergency Response & Spill Management

Expert Insight: Thioethers can release foul odors and toxic sulfur oxides (SOx) upon combustion.[1] Decontamination requires oxidation to suppress odor and neutralize the chemical.[1]

Firefighting Measures
  • Media: Dry chemical, CO₂, or water spray.[1]

  • Hazards: Emits Carbon Monoxide (CO) and Sulfur Oxides (SOx) .[1]

  • Protocol: Firefighters must wear SCBA.[1] Runoff must be contained; sulfur compounds are often toxic to aquatic life (Chronic Aquatic Tox Category 3).[1]

Spill Cleanup Decision Tree

The following workflow ensures safety and odor control during a spill.

SpillResponseStartSpill DetectedStateCheckState of Spill?Start->StateCheckSolidDry PowderStateCheck->SolidLiquidSolution/WetStateCheck->LiquidActionSolid1. Dampen with inert oil/PEG(Prevent dust)2. Scoop into waste containerSolid->ActionSolidActionLiquid1. Absorb with Vermiculite2. Do NOT use bleach immediately(Exothermic risk)Liquid->ActionLiquidDeconDecontamination Step:Treat surface with 10% Bleach(Oxidizes residues to odorless sulfone)ActionSolid->DeconActionLiquid->DeconDisposalDispose as HazardousChemical WasteDecon->Disposal

Caption: Spill response logic. Note the specific instruction to dampen powder spills to prevent inhalation and the use of bleach (hypochlorite) for surface decontamination to oxidize the sulfide odor.[1]

Storage & Stability

  • Temperature: 2–8 °C (Refrigerate). Thioethers are prone to slow oxidation at room temperature.[1]

  • Incompatibilities: Strong oxidizing agents (Peroxides, Permanganates, Nitric Acid).[1] Reaction with oxidizers will convert the sulfide to sulfoxide/sulfone, potentially exothermically.[1]

  • Shelf Life: 24 months if stored dry and under inert atmosphere.[1]

References

  • PubChem. Compound Summary: 2-(3,4-dimethylphenyl)acetic acid (Analog).[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • ECHA. Registration Dossier: Phenylacetic Acid Derivatives (General Safety Profile).[1] European Chemicals Agency.[1][3] Available at: [Link][1]

Methodological & Application

Application Notes and Protocols: Solvent Selection for 2-(3,4-Dimethylphenyl)sulfanylacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Solvent

In the landscape of synthetic organic chemistry, particularly within drug discovery and development, the choice of solvent is a paramount decision that dictates the success, efficiency, and scalability of a reaction. A solvent is not merely a medium in which molecules dissolve; it is an active participant that influences reaction rates, equilibria, and even the metabolic stability of the resulting products. For a molecule such as 2-(3,4-dimethylphenyl)sulfanylacetic acid, which possesses both a carboxylic acid and a thioether moiety, the solvent's properties—polarity, proticity, and boiling point—must be carefully considered to ensure optimal reaction outcomes.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of solvent selection for reactions involving this compound. We will delve into the key chemical characteristics of this molecule and provide a systematic approach to choosing the most suitable solvent for common transformations such as esterification and amide bond formation. The protocols provided herein are designed to be robust and reproducible, with a strong emphasis on the rationale behind each experimental choice.

Understanding the Molecule: this compound

This compound is a bifunctional molecule featuring a carboxylic acid group, which can undergo a variety of nucleophilic acyl substitution reactions, and a thioether linkage, which is generally stable but can be susceptible to oxidation under certain conditions. The aromatic ring with its two methyl substituents contributes to the molecule's overall lipophilicity.

To provide a practical starting point for your experiments, we have developed a protocol for the rapid determination of approximate solubility.

Protocol 1: Rapid Determination of Approximate Solubility

This protocol allows for a quick assessment of the solubility of this compound in various solvents, enabling an informed selection for subsequent reactions.

Materials:

  • This compound

  • A selection of common organic solvents (e.g., Methanol, Ethanol, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Toluene)

  • Small vials (e.g., 1.5 mL or 4 mL) with caps

  • Magnetic stir plate and stir bars (optional)

  • Vortex mixer

Procedure:

  • Initial Screening:

    • To a series of labeled vials, add approximately 10 mg of this compound.

    • To each vial, add 0.5 mL of a different solvent.

    • Cap the vials and vortex or stir vigorously for 1-2 minutes at room temperature.

    • Visually inspect for complete dissolution. If the solid dissolves completely, the solubility is at least 20 mg/mL.

  • Semi-Quantitative Assessment (for soluble cases):

    • If the solid dissolved in the initial screen, add another 10 mg of the acid to the same vial and repeat the vortexing/stirring.

    • Continue adding 10 mg portions until the solid no longer dissolves completely.

    • Calculate the approximate solubility based on the total amount of solid dissolved in the 0.5 mL of solvent.

  • Heating for Poorly Soluble Cases:

    • If the solid did not dissolve at room temperature, gently warm the vial in a water bath (e.g., to 40-50 °C) and observe for dissolution. Note that solubility may decrease upon cooling.

Data Interpretation:

This method provides a practical estimation of solubility, which is sufficient for initial reaction setup. For more precise measurements, gravimetric or spectroscopic methods can be employed.

Solvent Selection for Key Reactions

The choice of solvent is intrinsically linked to the reaction mechanism. Below, we discuss solvent considerations for two common reactions of this compound and provide detailed protocols.

Esterification Reactions

Esterification of the carboxylic acid moiety is a frequent transformation. The choice of solvent will depend on the chosen method.

A. Fischer Esterification (Acid-Catalyzed)

In this classic method, the alcohol reactant often serves as the solvent. This drives the equilibrium towards the product ester.

Causality Behind Experimental Choices:

  • Excess Alcohol as Solvent: Using the alcohol as the solvent ensures a high concentration of one of the reactants, pushing the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.

  • Strong Acid Catalyst (e.g., H₂SO₄): A strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[1]

  • Heating: Esterification is typically an endothermic process, and heating increases the reaction rate.

Protocol 2: Fischer Esterification of this compound with Methanol

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stir plate and stir bar

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a sufficient volume of anhydrous methanol to dissolve the acid (e.g., 10-20 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

B. Esterification using Coupling Agents

For more sensitive substrates or when using precious alcohols, coupling agents can be employed in an inert solvent.

Causality Behind Experimental Choices:

  • Aprotic Solvent: Aprotic solvents such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are typically used as they do not participate in the reaction. DCM is a good choice for its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal.

  • Coupling Agent (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.

  • Catalyst (e.g., DMAP): 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, reacting with the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which is then readily attacked by the alcohol.

Amide Bond Formation

The formation of amides from this compound is a cornerstone of medicinal chemistry. The choice of solvent is critical for ensuring the solubility of all components and for facilitating the reaction.

Causality Behind Experimental Choices:

  • Polar Aprotic Solvents (e.g., DMF, MeCN): These solvents are excellent choices for amide coupling reactions as they can dissolve a wide range of reactants, including the polar amine and carboxylic acid starting materials, as well as the coupling reagents and any additives. They are also generally unreactive towards the components of the reaction.

  • Coupling Reagents (e.g., HATU, HOBt/EDC): These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the combination of HOBt (Hydroxybenzotriazole) and EDC are commonly used to promote efficient amide bond formation and suppress side reactions.

  • Base (e.g., DIPEA): A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is often added to neutralize any acidic byproducts formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

Protocol 3: Amide Coupling of this compound with Benzylamine

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stir plate and stir bar

  • Ethyl acetate

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or MeCN.

  • Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

  • In a separate vial, dissolve benzylamine (1.05 eq) in a small amount of the reaction solvent.

  • Add the benzylamine solution and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel or by recrystallization.

Visualization of Workflows

To further clarify the decision-making process and experimental steps, the following diagrams have been generated.

SolventSelectionWorkflow start Start: Reaction Planning for This compound solubility_test Protocol 1: Determine Approximate Solubility start->solubility_test reaction_type Select Reaction Type solubility_test->reaction_type esterification Esterification reaction_type->esterification Carboxylic Acid Reaction amide_formation Amide Formation reaction_type->amide_formation Carboxylic Acid Reaction fischer Fischer Esterification (Protocol 2) esterification->fischer Acid-catalyzed coupling_ester Coupling Agent Esterification esterification->coupling_ester Mild conditions coupling_amide Amide Coupling (Protocol 3) amide_formation->coupling_amide solvent_choice_fischer Solvent: Excess Alcohol (e.g., Methanol) fischer->solvent_choice_fischer solvent_choice_coupling Solvent: Aprotic (e.g., DCM, DMF, MeCN) coupling_ester->solvent_choice_coupling coupling_amide->solvent_choice_coupling end End: Purified Product solvent_choice_fischer->end solvent_choice_coupling->end

Caption: Workflow for solvent selection and reaction planning.

AmideCouplingProtocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve_acid 1. Dissolve Acid in anhydrous DMF/MeCN add_reagents 2. Add HOBt & EDC (Pre-activation) dissolve_acid->add_reagents add_amine 4. Add Amine & DIPEA add_reagents->add_amine prepare_amine 3. Prepare Amine Solution prepare_amine->add_amine stir 5. Stir at RT add_amine->stir dilute 6. Dilute with EtOAc stir->dilute wash 7. Wash (Acid, Base, Brine) dilute->wash dry 8. Dry & Concentrate wash->dry purify 9. Purify dry->purify

Caption: Step-by-step protocol for amide coupling.

Conclusion

The judicious selection of a solvent is a cornerstone of successful synthetic chemistry. For this compound, a molecule with dual functionality, understanding the interplay between its chemical properties and the solvent environment is crucial. By systematically evaluating solubility and considering the mechanistic demands of the desired transformation, researchers can significantly enhance reaction efficiency, yield, and purity. The protocols and workflows presented in this guide offer a robust framework for navigating these choices, empowering scientists to advance their research and development endeavors with greater confidence and success.

References

Sources

Application Note: Optimized Amidation Strategies for 2-(3,4-dimethylphenyl)sulfanylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2-(3,4-dimethylphenyl)sulfanylacetic acid (CAS 86696-02-0) is a versatile building block frequently utilized in the synthesis of PPAR agonists, metabolic disease therapeutics, and lipophilic distinct scaffolds in medicinal chemistry.[1]

The Challenge: The Thioether Moiety

While the carboxylic acid functionality is standard, the presence of the aryl-alkyl thioether (sulfide) linkage presents a specific chemoselective challenge.[1]

  • Oxidation Risk: The sulfur atom is nucleophilic and susceptible to oxidation to sulfoxides (

    
    ) or sulfones (
    
    
    
    ) if exposed to harsh oxidants or radical initiators.[1]
  • Nucleophilic Interference: In the presence of highly reactive electrophiles (like certain acid chlorides), the sulfur can act as a competing nucleophile, leading to sulfonium salt byproducts.

This guide provides three validated protocols designed to couple this specific acid with amines while preserving the integrity of the sulfide linkage.

Strategic Reagent Selection

The choice of coupling reagent is dictated by the scale of the reaction and the steric/electronic nature of the amine partner.

Reagent SystemPrimary Use CaseProsCons
HATU / DIPEA Discovery / HTS Highest conversion rates; tolerates steric hindrance.[1]Expensive; difficult removal of urea byproducts.[1]
T3P (Propylphosphonic Anhydride) Scale-Up / Green Chem Water-soluble byproducts; very mild; low epimerization.[1]Requires specific solvent (EtOAc/Me-THF) for optimal results.[1]
Oxalyl Chloride / DMF Unreactive Amines "Sledgehammer" activation for anilines or hindered amines.[1]High Risk: Can oxidize sulfur if temp is uncontrolled.

Decision Matrix (Workflow)

AmideCouplingStrategy Start Start: this compound AmineType Analyze Amine Partner Start->AmineType IsDiscovery Is this Discovery Scale (<100mg)? AmineType->IsDiscovery IsScale Is this Scale-Up (>1g)? IsDiscovery->IsScale No HATU Protocol A: HATU/DIPEA (Standard) IsDiscovery->HATU Yes IsDifficult Is Amine Unreactive/Hindered? IsScale->IsDifficult No T3P Protocol B: T3P/Pyridine (Clean Workup) IsScale->T3P Yes IsDifficult->HATU No (Standard Amine) Oxalyl Protocol C: Oxalyl Chloride (High Reactivity) IsDifficult->Oxalyl Yes

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on scale and substrate difficulty.

Detailed Experimental Protocols

Protocol A: High-Throughput Discovery (HATU)

Best for: Small scale (<100 mg), valuable amines, and library synthesis.[1] Mechanism: HATU generates an active ester (O-At) that reacts rapidly with amines.[1][2] It is generally compatible with sulfides at room temperature.[1]

Materials:

  • Acid: this compound (1.0 equiv)[1]

  • Amine: 1.1 – 1.2 equiv[1]

  • Reagent: HATU (1.1 – 1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc[1]

Procedure:

  • Dissolution: In a dry vial, dissolve the acid (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns slightly yellow.[1]

    • Note: Do not stir longer than 20 mins before adding amine to prevent guanidinium byproduct formation.[1]

  • Coupling: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1][3]

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash 2x with saturated

      
       (removes unreacted amine/base).[1]
      
    • Wash 2x with saturated

      
       (removes unreacted acid/HOBt byproducts).[1]
      
    • Wash 1x with Brine.[1] Dry over

      
      .[1][4]
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Process Scale & Green Chemistry (T3P)

Best for: Scale-up (>1g), ease of purification, and avoiding toxic byproducts.[1] Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride.[1] The byproduct is water-soluble propylphosphonic acid, eliminating the need for chromatography in many cases.[1]

Materials:

  • Acid: 1.0 equiv

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (Preferred for green chemistry)[1]

Procedure:

  • Charge: To a reactor/flask, add the acid (1.0 equiv), amine (1.1 equiv), and Base (3.0 equiv) in EtOAc (0.2 M).

    • Note: Unlike HATU, T3P allows for "all-in-one" addition; pre-activation is rarely necessary.[1]

  • Addition: Cool to 0°C. Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Validation: T3P kinetics are slower than HATU but cleaner.

  • Workup (The "Wash-Only" Purification):

    • Add water to the reaction mixture.[1][5][6] Separate phases.

    • Wash organic layer with 1M HCl (removes pyridine/amine).[1]

    • Wash with 1M NaOH (removes unreacted acid and phosphorus byproducts).[1]

    • Wash with brine, dry, and concentrate.

  • Result: Often yields pure amide without column chromatography.[1]

Protocol C: The "Difficult Amine" (Acid Chloride via Oxalyl Chloride)

Best for: Electron-deficient anilines or sterically hindered secondary amines.[1] Critical Warning: Thionyl chloride (


) is NOT  recommended as it releases 

and can oxidize the thioether.[1] Use Oxalyl Chloride with catalytic DMF.[1]

Procedure:

  • Activation: Dissolve acid (1.0 equiv) in anhydrous DCM (0.2 M) under

    
    .
    
  • Catalyst: Add 1–2 drops of anhydrous DMF (Catalytic).

  • Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (

    
    , 
    
    
    
    ) will occur.[1]
  • Formation: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Checkpoint: Verify acid chloride formation by quenching a small aliquot with MeOH and checking for Methyl Ester by TLC/LCMS.[1]

  • Evaporation (Crucial): Concentrate in vacuo to remove excess oxalyl chloride (which would react with the amine).[1] Re-dissolve the crude acid chloride in DCM.

  • Coupling: Add this solution dropwise to a pre-cooled (0°C) solution of Amine (1.0 equiv) and

    
     (2.0 equiv) in DCM.
    
  • Reaction: Stir at RT overnight.

Troubleshooting & Critical Control Points

A. Sulfide Oxidation (The "S-Ox" Peak)

If you observe a Mass Shift of +16 (Sulfoxide) or +32 (Sulfone) in LCMS:

  • Cause: Presence of peroxides in solvents (THF/Ether) or excessive heating with oxalyl chloride.[1]

  • Solution: Use fresh anhydrous DMF/DCM.[1] Degas solvents with Nitrogen.[1] Switch from Protocol C to Protocol B (T3P), as phosphonic anhydrides are non-oxidizing.

B. Low Yield with Aniline Derivatives[1]
  • Cause: Low nucleophilicity of the amine.

  • Solution: Switch to Protocol C (Acid Chloride) or use Protocol A with heating (50°C).[1]

    • Note: If heating, add 10 mol% Sodium Thiosulfate to the reaction mixture to act as a scavenger for any potential oxidants, protecting the thioether.

C. Purification Difficulties
  • The 3,4-dimethylphenyl group is highly lipophilic.[1]

  • Tip: If the product co-elutes with the starting material, convert the unreacted acid to a methyl ester (using TMS-Diazomethane) to change its Rf, then separate.[1]

Visualization of Reaction Pathway (Protocol A)

HATU_Workflow Step1 1. Dissolve Acid + DIPEA (Deprotonation) Step2 2. Add HATU (Activated Ester O-At) Step1->Step2 5-10 min Step3 3. Add Amine (Nucleophilic Attack) Step2->Step3 Immediate Step4 4. Workup (Acid/Base Wash) Step3->Step4 2-4 hrs

Figure 2: Step-by-step kinetic workflow for HATU-mediated coupling.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] [Link]

  • Patterson, J. et al. (2011). T3P: A mild and low-epimerizing reagent for amide bond formation.[1] Organic Process Research & Development. (General reference for T3P utility in sensitive substrates).

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 2-(3,4-dimethylphenyl)sulfanylacetic Acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability in DMSO CAS: 85654-11-1 (and related analogs) Chemical Profile: Amphiphilic organic acid containing a lipophilic dimethylphenyl tail, a thioether linker, and a polar carboxylic acid head.

Introduction: Understanding Your Compound

Welcome to the technical support guide for 2-(3,4-dimethylphenyl)sulfanylacetic Acid . As a researcher, you are likely using this compound for screening or mechanistic studies. This molecule presents a classic "solubility paradox":

  • The Lipophilic Tail: The 3,4-dimethylphenyl group drives high solubility in organic solvents (DMSO, Ethanol) but causes rapid aggregation in water.

  • The Acidic Head: The carboxylic acid group (

    
    ) means solubility in aqueous media is strictly pH-dependent.
    
  • The Thioether Linker: The sulfur atom makes the compound susceptible to oxidation (to sulfoxides) if mishandled, often mistaken for solubility issues.

This guide replaces generic advice with chemically grounded protocols to ensure your data remains reproducible.

Part 1: Standard Preparation Protocol (The "Happy Path")

Objective: Create a stable, precipitation-free stock solution (typically 10 mM – 100 mM).

Step-by-Step Workflow
  • Solvent Selection: Use Anhydrous DMSO (Grade:

    
    99.9%, Water content 
    
    
    
    ).
    • Why: DMSO is hygroscopic.[1][2][3] It absorbs water from the atmosphere.[4] Even 1% water content can decrease the solubility of this lipophilic compound by 50%, causing "ghost" precipitation.

  • Weighing: Weigh the solid into a glass vial (amber preferred to protect the sulfur group).

  • Dissolution: Add DMSO to the center of the vial.

    • Technique: Do not shake vigorously (introduces oxygen). Vortex at medium speed for 30 seconds.

  • Visual Check: Hold against a light source. The solution should be clear.

    • Note: A faint sulfur odor is normal for sulfanylacetic acid derivatives; it does not indicate degradation.

Part 2: Troubleshooting Center (Interactive Q&A)

Scenario A: "The solid won't dissolve in pure DMSO."

User Observation: "I added DMSO, but I still see floating particles or a haze."

Root Cause Analysis:

  • Cold DMSO: DMSO freezes at 18.5°C. If your lab is cold, or the DMSO came from the fridge, the solvent kinetic energy is too low to break the crystal lattice.

  • Water Contamination: Your DMSO bottle was likely left uncapped previously, absorbing atmospheric moisture.

Corrective Actions:

  • The Warm-Up: Place the sealed vial in a 37°C water bath for 5–10 minutes. Do not exceed 50°C (risk of thermal decomposition of the thioether).

  • Sonication: Sonicate for 60-second bursts.

    • Critical: If the water in your sonicator bath is cold, it will freeze the DMSO inside the vial. Ensure bath water is warm (~30°C).

  • The "Dry" Test: If it still fails, your DMSO is "wet." Attempt to dissolve a small amount in fresh, unopened anhydrous DMSO.

Scenario B: "It crashed out when I added it to my cell culture media."

User Observation: "The stock was clear, but the moment I pipetted it into the buffer/media, it turned cloudy."

Root Cause Analysis: This is "Solvent Shock." You rapidly changed the environment from lipophilic (DMSO) to hydrophilic (Water). The hydrophobic dimethylphenyl groups aggregated before the water molecules could solvate the carboxylic acid head.

Corrective Actions:

  • Check the pH: This is an acid.[5] In acidic buffers (pH < 4.5), it protonates to its neutral, insoluble form.

    • Fix: Ensure your buffer pH is

      
       7.0. The ionized carboxylate form (
      
      
      
      ) is much more soluble.
  • Intermediate Dilution Step:

    • Instead of: 1 µL Stock

      
       1000 µL Media (1:1000 shock).
      
    • Do this: 1 µL Stock

      
       10 µL Serum/Media (mix) 
      
      
      
      990 µL Media.
    • Why: Serum proteins (Albumin) can sequester the lipophilic tail, acting as a chaperone to prevent precipitation.

Scenario C: "The solution turned yellow/brown over time."

User Observation: "My clear stock solution has darkened after a month."

Root Cause Analysis: Oxidation. The sulfur atom (thioether) is oxidizing to a sulfoxide (


) or sulfone (

). This is accelerated by light and oxygen.

Corrective Actions:

  • Storage: Store at -20°C or -80°C in amber vials .

  • Headspace: Flush the vial with Nitrogen or Argon gas before sealing.

  • Validation: Run an LC-MS. If the mass has shifted by +16 Da (Oxygen), your compound has oxidized. Discard the stock.

Part 3: Decision Logic & Mechanism Visualization

Diagram 1: The Dissolution Decision Tree

Caption: A logic flow for handling initial solubility failure, prioritizing temperature control and water exclusion.

DissolutionLogic Start Start: Solid Powder AddSolvent Add Anhydrous DMSO Start->AddSolvent Check Visual Inspection: Is it Clear? AddSolvent->Check Success Success: Store at -20°C Check->Success Yes Fail1 Cloudy/Solid Remains Check->Fail1 No Action1 Action: Vortex 30s + Warm to 37°C Fail1->Action1 Check2 Is it Clear? Action1->Check2 Check2->Success Yes Action2 Action: Sonicate (Warm Bath) Check2->Action2 No Check3 Is it Clear? Action2->Check3 Check3->Success Yes FailFinal Critical Failure: DMSO is likely wet. Use fresh Anhydrous DMSO. Check3->FailFinal No

Diagram 2: The "Solvent Shock" Mechanism

Caption: Mechanism of precipitation upon dilution.[4][6] In acidic pH, the protonated acid aggregates. In neutral pH, the ionized form remains stable.

SolventShock DMSOStock DMSO Stock (Solvated by DMSO) Dilution Dilution into Aqueous Buffer DMSOStock->Dilution Acidic Acidic Buffer (pH < 4) Protonated (-COOH) Dilution->Acidic Low pH Neutral Neutral Buffer (pH > 7) Ionized (-COO-) Dilution->Neutral High pH Precip PRECIPITATION (Hydrophobic Aggregation) Acidic->Precip Loss of Polarity Soluble STABLE SOLUTION (Electrostatic Repulsion) Neutral->Soluble Charge Stabilization

Part 4: Reference Data

Table 1: Solubility Impact Factors
ParameterOptimal ConditionRisk ThresholdWhy it Matters
DMSO Water Content

(Anhydrous)

Water acts as an anti-solvent for the dimethylphenyl group.
Temperature 20°C – 37°C

DMSO freezes/viscosity increases, preventing solvation.
Buffer pH


Below pKa, the molecule becomes neutral and insoluble.
Stock Concentration 10 mM – 50 mM

Supersaturation leads to rapid nucleation (crashing out).
Table 2: Physico-Chemical Properties
PropertyValueImplication for Handling
Molecular Weight ~196.27 g/mol Calculation basis for Molar stocks.
pKa (Acid) ~3.8 – 4.5 (Est.)Ionizes in physiological buffers (Good for solubility).
LogP ~2.5 – 3.0 (Est.)Moderately lipophilic; requires DMSO for high conc.
Melting Point 138-140°CSolid at room temp; heat stable up to ~50°C in solution.

References

  • Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO) Solubility Data and Physical Properties. Bulletin 102. Link

  • PubChem. (2025).[7][8] this compound (Compound Summary). National Library of Medicine.[7] Link

  • BenchChem. (2025).[9] Troubleshooting Compound Precipitation in DMSO Stock Solutions. Technical Support Guide. Link

  • Balakin, K. V., et al. (2006). Comprehensive analysis of DMSO solubility data for drug discovery compounds. Journal of Biomolecular Screening. Link

  • Li, Di, et al. (2005). Equilibrium Solubility Measurement of Ionizable Drugs. Nature Protocols. Link

Sources

Technical Support Center: Impurity Profiling for 2-(3,4-dimethylphenyl)sulfanylacetic Acid

[1]

Status: Active Operator: Senior Application Scientist (Ph.D.) Topic: Synthesis & Impurity Troubleshooting for Thioether-based Carboxylic Acids[1]

Introduction: The Chemistry of Control

Welcome to the technical support hub. You are likely synthesizing 2-(3,4-dimethylphenyl)sulfanylacetic acid (also known as (3,4-dimethylphenylthio)acetic acid) via the nucleophilic substitution of 3,4-dimethylbenzenethiol with chloroacetic acid .[1]

While this

1

Part 1: The Impurity Landscape (Visualized)

Before troubleshooting, we must map the reaction vectors.[1] The diagram below illustrates the primary synthesis pathway and the parasitic side reactions that generate your critical impurities.

ReactionPathwaysStart3,4-Dimethylbenzenethiol(Starting Material)ProductTARGET PRODUCT2-(3,4-dimethylphenyl)sulfanylacetic acidStart->Product+ Chloroacetic Acid+ NaOH (pH > 8)Impurity_DisulfideIMPURITY ABis(3,4-dimethylphenyl)disulfide(Oxidative Dimer)Start->Impurity_DisulfideO2 (Air Oxidation)ReagentChloroacetic AcidImpurity_SulfoxideIMPURITY BSulfoxide/SulfoneDerivativesProduct->Impurity_SulfoxidePeroxides/Excess Oxidant

Figure 1: Reaction pathway showing the target nucleophilic substitution and competing oxidative pathways.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The "Ghost" Peak (Late Eluting Impurity)

Symptom: Your HPLC chromatogram shows a persistent, non-polar peak eluting after your product. It does not disappear with recrystallization from water/ethanol.[1]

Q: What is this impurity, and why is it forming? A: This is almost certainly Bis(3,4-dimethylphenyl) disulfide (CAS: 64346-07-2).[1]

  • Mechanism: Thiols are easily oxidized by atmospheric oxygen to form disulfides (

    
    ).
    
  • Why it elutes late: The disulfide dimer is significantly more lipophilic (non-polar) than your carboxylic acid product, causing it to retain strongly on a C18 column.

  • The Trap: Many researchers attempt to purify this by acid/base extraction. However, disulfides are neutral organic molecules; they will not dissolve in the aqueous base layer and will remain in the organic phase, potentially co-precipitating with your product if not carefully separated.[1]

Protocol: Elimination Strategy

  • Inert Atmosphere: Conduct the reaction under Nitrogen (

    
    ) or Argon.
    
  • Degassing: Sparge all solvents with inert gas for 15 minutes prior to adding the thiol.

  • Chemical Reduction (Rescue): If the impurity is already present, treat your crude mixture with a reducing agent like Zinc dust/Acetic acid or TCEP (Tris(2-carboxyethyl)phosphine) before the final workup to cleave the disulfide back to the thiol [1].

Issue 2: The "Shifted" Peak (Early Eluting Impurity)

Symptom: You observe a peak eluting before the main product peak. Mass spectrometry shows a mass shift of M+16 or M+32.

Q: My product mass is 196 Da, but I see 212 Da. What happened? A: You have formed the Sulfoxide (M+16) or Sulfone (M+32) derivative.

  • Mechanism: The sulfur atom in your thioether product is electron-rich and susceptible to oxidation.

  • Cause: This is often caused by peroxides present in ether-based solvents (like THF or Dioxane) or aggressive heating in the presence of air.

  • Causality: Unlike the disulfide (which comes from the starting material), this impurity destroys your final product.

Protocol: Prevention

  • Solvent Check: Test your extraction solvents (ethers) for peroxides using starch-iodide paper.[1]

  • Temperature Control: Do not overheat the reaction during the acidification step. Sulfoxidation is accelerated by heat + acid + air.[1]

Issue 3: "Stench" & Stoichiometry (Unreacted Thiol)

Symptom: The product has a pungent, garlic-like odor even after drying.[1] Yield is lower than expected.

Q: Why didn't the reaction go to completion? A: This is likely a pH/Deprotonation failure .

  • The Science: The reaction requires the thiolate anion (

    
    ), not the neutral thiol (
    
    
    ). The pKa of 3,4-dimethylbenzenethiol is approximately 6–7.[1] If the pH drops below 8 during the addition of chloroacetic acid (which generates HCl as a byproduct), the thiol reprotonates and reactivity stops.

Protocol: The pH Stat Method

  • Monitor: Do not just add base once. Monitor pH throughout the addition of chloroacetic acid.

  • Maintain: Keep pH between 10–11 .

  • Validation: A "smell test" is crude but effective.[1] The final product (carboxylic acid) should be odorless. If it smells, wash the organic layer with dilute NaOH (to remove the acid product), discard the organic layer (containing the smelly thiol), and then re-acidify the aqueous layer to precipitate the pure product.

Part 3: Analytical Validation (The Self-Validating System)

You cannot rely on simple TLC.[1] You need a robust HPLC method capable of resolving the acid (product), the neutral dimer (disulfide), and the polar oxides.

Recommended HPLC Method
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard reverse phase for aromatics.[1]
Mobile Phase A Water + 0.1% Formic AcidCrucial: Acid keeps the carboxylic acid protonated (

), preventing peak tailing [2].[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidHigh elution strength for the non-polar disulfide.
Gradient 10% B to 90% B over 15 minsShallow gradient to separate the sulfoxide (early) from the product.
Detection UV @ 254 nmThe dimethylphenyl ring has strong absorption here.
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Troubleshooting Flowchart

Use this logic gate to determine your next step based on analytical data.

TroubleshootingLogicObsObservation:Impurity DetectedRT_LateLate Eluting(Non-Polar)Obs->RT_LateRT_EarlyEarly Eluting(Polar)Obs->RT_EarlyDiag_DisulfideDiagnosis:Disulfide DimerRT_Late->Diag_DisulfideDiag_OxideDiagnosis:Sulfoxide/SulfoneRT_Early->Diag_OxideAction_RedAction:Add Reducing Agent(Zn/AcOH or TCEP)Diag_Disulfide->Action_RedAction_SolvAction:Check Solvents for PeroxidesRecrystallizeDiag_Oxide->Action_Solv

Figure 2: Decision matrix for impurity identification and remediation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 116572, Bis(3,4-xylyl) disulfide.[1] Retrieved from [Link]

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America.[1] Retrieved from [Link]

  • Sielc Technologies. Separation of Disulfide, bis(3,4-dimethylphenyl) on Newcrom R1 HPLC column. Retrieved from [Link]

Optimizing reaction time for arylthioacetic acid formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Optimization Unit Subject: Optimization of Arylthioacetic Acid Formation (Reaction Kinetics & Impurity Control) Ticket ID: #ATA-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Overview

Welcome to the Reaction Optimization Support Center. You have inquired about minimizing reaction time and maximizing yield for the formation of arylthioacetic acids (e.g., phenylsulfanyl-acetic acid). This transformation typically involves the S-alkylation of an aryl thiol (thiophenol) with


-haloacetic acid (chloro- or bromoacetic acid).

While the classical method involves refluxing in ethanolic sodium hydroxide for 3–5 hours, this guide provides protocols to reduce this to 10–20 minutes using microwave irradiation or Phase Transfer Catalysis (PTC), while strictly controlling disulfide side-reactions.

Part 1: The Kinetic Barrier (Diagnostic)

Q: Why is my standard reflux reaction stalling or proceeding slowly?

A: The reaction follows an


 mechanism .[1] The rate-limiting step is the nucleophilic attack of the thiolate anion (

) on the

-carbon of the chloroacetate.

If your reaction is sluggish, check these three kinetic parameters:

  • Nucleophilicity: Are you generating the thiolate fully? Thiophenol (

    
    ) requires a base to deprotonate.[2] If the base is too weak or the solvent shields the anion (excessive hydrogen bonding in water), the rate drops.
    
  • Leaving Group: Chloroacetic acid is standard, but Bromoacetic acid reacts 10–50x faster due to the weaker C-Br bond.

  • Temperature: In standard reflux (

    
    C), energy transfer is inefficient (convection).
    
Visualizing the Mechanism

The following diagram illustrates the reaction pathway and the critical competition between the desired substitution and the oxidative dimerization (disulfide formation).

ReactionMechanism Thiol Aryl Thiol (Ar-SH) Thiolate Thiolate Anion (Ar-S⁻) Thiol->Thiolate Deprotonation Base Base (NaOH/K2CO3) Base->Thiolate TS Transition State [Ar-S---C---Cl]‡ Thiolate->TS + HaloAcid (SN2 Attack) Disulfide Disulfide Impurity (Ar-S-S-Ar) Thiolate->Disulfide Oxidation (Avoid!) HaloAcid Chloroacetic Acid (Cl-CH2-COOH) Product Arylthioacetic Acid (Ar-S-CH2-COOH) TS->Product Cl⁻ departure Oxygen O2 (Air) Oxygen->Disulfide

Caption: Figure 1. Kinetic pathway of S-alkylation vs. oxidative dimerization. The thiolate anion is the common intermediate for both the desired product and the impurity.

Part 2: Acceleration Protocols (The "Fix")

Q: How do I reduce reaction time from hours to minutes?

A: We recommend two specific protocols depending on your equipment availability.

Option A: Microwave-Assisted Synthesis (Fastest)

Best for: Library synthesis, small scale (<5g).

Microwave irradiation provides direct dielectric heating of the polar solvent and reagents, bypassing the thermal lag of oil baths.[3]

Protocol:

  • Reagents: Mix Thiophenol (10 mmol), Chloroacetic acid (11 mmol), and NaOH (25 mmol) in Ethanol/Water (1:1, 10 mL).

  • Vessel: Sealed microwave vial (10–20 mL).

  • Irradiation: Set to 100–120°C (approx. 200W).

  • Time: 5–10 minutes . (Compare to 3–4 hours reflux).

  • Workup: Acidify with dilute HCl. The product usually precipitates immediately.

Option B: Phase Transfer Catalysis (PTC) (Green/Scalable)

Best for: Scale-up, avoiding dipolar aprotic solvents (DMF), Green Chemistry compliance.

Using a quaternary ammonium salt allows the reaction to occur at the interface of water and an organic solvent (or neat), drastically increasing the effective concentration of the reacting anion.

Protocol:

  • Aqueous Phase: Dissolve NaOH (25 mmol) and Chloroacetic acid (11 mmol) in minimal water.

  • Organic Phase: Dissolve Thiophenol (10 mmol) in Toluene (or use neat if liquid).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.5 mmol, 5 mol%).

  • Conditions: Stir vigorously at 60–80°C.

  • Time: 20–40 minutes .

  • Mechanism: The

    
     transports the chloroacetate or thiolate across the interface, facilitating rapid reaction in the organic layer where the anion is "naked" (unsolvated) and highly reactive.
    
Data Comparison: Reaction Efficiency
MethodTemperatureTimeYieldGreen Score
Classical Reflux 80°C (Oil Bath)3–5 Hours65–75%Low (Energy intensive)
Microwave (MW) 110°C (Irradiation)5–10 Mins 85–92%High (Energy efficient)
PTC (TBAB) 60°C30 Mins88–95%High (Solvent reduction)

Part 3: Troubleshooting & Impurity Control

Q: I see a yellow oil/solid impurity. What is it?

A: This is likely Diphenyl Disulfide (


) .
Thiophenols are easily oxidized by atmospheric oxygen, a process catalyzed by the base you are using for the reaction.

Troubleshooting Guide:

  • The "Degas" Rule: Always purge your solvent system (Ethanol/Water) with Nitrogen or Argon for 15 minutes before adding the thiophenol.

  • Order of Addition: Add the reducing agent or the electrophile (chloroacetic acid) before the base if possible, or ensure the thiolate is formed under strict inert atmosphere.

  • Rescue: If disulfide forms, it is non-polar. The desired product (arylthioacetic acid) is soluble in base (as the carboxylate salt).

    • Step 1: Basify mixture to pH > 10.

    • Step 2: Extract with Ethyl Acetate. The disulfide goes into the organic layer.

    • Step 3: Acidify the aqueous layer. The pure product will precipitate.

Decision Tree: Optimization Logic

Troubleshooting Start Start Optimization Issue Identify Issue Start->Issue Slow Reaction too Slow Issue->Slow Impurity Low Purity / Side Products Issue->Impurity MW_Check Is Microwave Available? Slow->MW_Check Oxidation Is it Disulfide? Impurity->Oxidation Use_MW Use MW Protocol (110°C, 10 min) MW_Check->Use_MW Yes Use_PTC Use PTC Protocol (TBAB, Toluene/H2O) MW_Check->Use_PTC No Inert Purge Solvents (N2) Check Base Addition Oxidation->Inert Prevention Extraction Perform Basic Extraction Workup Oxidation->Extraction Remediation

Caption: Figure 2. Diagnostic flowchart for selecting the correct optimization pathway based on equipment and observed impurities.

References

  • Microwave Acceleration: Revelant, G., Dunand, S., Hesse, S., & Kirsch, G. (2011).[4] Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis, 2011(18), 2935-2940.

  • Phase Transfer Catalysis: Dwivedi, S., & Bhat, R. (2011). S-Alkylation of thiophenol under biphasic versus triphasic PTC condition using Tetrabutyl Ammonium Bromide as a Phase Transfer Catalyst. Journal of Chemical and Pharmaceutical Research, 3(6), 330-336.

  • Green Chemistry & Kinetics: Kidwai, M. (2001). Dry Media Reactions. Pure and Applied Chemistry, 73(1), 147–151.

  • Disulfide Prevention: BenchChem Technical Support. (2025).[5][6][7] Strategies to prevent the reduction of disulfide bonds during sample preparation.

Sources

Technical Support Center: Sulfur Stability in 2-(3,4-dimethylphenyl)sulfanylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Prevention of Thioether Oxidation (Sulfide


 Sulfoxide)
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stability Challenge

You are working with 2-(3,4-dimethylphenyl)sulfanylacetic acid . This molecule contains a sulfide (thioether) bridge connecting an electron-rich aryl ring to an acetic acid moiety.

The Core Vulnerability: The sulfur atom in this specific scaffold is hyper-nucleophilic . The two methyl groups at the 3,4-positions of the phenyl ring function as electron-donating groups (EDGs). These EDGs increase the electron density of the phenyl ring, which is inductively donated to the sulfur atom. This raises the energy of the sulfur's lone pair electrons (HOMO), making them exceptionally prone to attacking electrophilic oxygen species (ROS, peroxides, atmospheric


).

The Consequence: Without strict intervention, your compound will degrade into its Sulfoxide (monoxide) and Sulfone (dioxide) impurities. This degradation is often irreversible and alters the pharmacological potency and solubility profile of the drug candidate.

Module 1: Synthesis & Solvent Handling

Q: My crude NMR shows a new set of peaks slightly downfield. Is this the sulfoxide?

A: Likely, yes. Sulfoxides (


) are chiral (if the R groups differ) and polar. They typically shift adjacent protons downfield by 0.2–0.5 ppm compared to the sulfide.

Root Cause: The most common culprit is peroxides dissolved in your reaction solvent . Ethers (THF, Diethyl Ether, Dioxane) are notorious for forming peroxides upon storage.

Protocol A: The "Zero-Peroxide" Solvent System

Do not rely on "fresh" bottles. Trust only what you verify.

ParameterRecommendationRationale
Preferred Solvents DCM, Toluene, dry MethanolLow tendency to form peroxides.
High-Risk Solvents THF, 1,4-Dioxane, Diethyl EtherRapidly form peroxides which oxidize your sulfur.
Scavenger Additive BHT (Butylated hydroxytoluene)Radical scavenger that inhibits peroxide formation.
Pre-Test Quantofix® Peroxide Strips Mandatory: Test solvent before adding your starting material.
Troubleshooting Workflow: Removing Peroxides

If your solvent tests positive (>5 ppm) for peroxides, do not distill it to dryness (explosion hazard).

  • Pass through Activated Alumina: Run the solvent through a column of basic activated alumina.[1] The alumina decomposes peroxides via a chemisorption mechanism.

  • Retest: Ensure peroxide levels are <1 ppm.

Module 2: The Inert Atmosphere (Degassing)

Q: I ran the reaction under nitrogen balloons, but oxidation still occurred. Why?

A: A nitrogen balloon is insufficient for hyper-sensitive sulfides. Nitrogen is lighter than air and can mix with adventitious oxygen if the seal is imperfect. Furthermore, standard "sparging" (bubbling gas) often fails to remove oxygen dissolved within the solvent matrix.

Protocol B: Freeze-Pump-Thaw (The Gold Standard)

Use this method for all reaction solvents prior to adding the sulfur-containing reagent.

  • Freeze: Place the solvent in a Schlenk flask.[2][3][4] Submerge in liquid nitrogen (

    
    ) until solid.
    
  • Pump: Open to high vacuum (0.1 mmHg) for 5–10 minutes while frozen. (Removes headspace gas).[5]

  • Thaw: Close vacuum. Thaw in a warm water bath. (Dissolved gas forms bubbles and escapes into headspace).

  • Repeat: Perform 3 cycles .

  • Backfill: Backfill with Argon (not Nitrogen). Argon is denser than air and forms a heavy "blanket" over your reaction.

DegassingWorkflow Start Solvent Prep Freeze 1. Freeze (LN2) Traps Gas in Solid Start->Freeze Vacuum 2. Vacuum Pump Removes Headspace Freeze->Vacuum Thaw 3. Thaw (Warm Bath) Release Dissolved Gas Vacuum->Thaw Cycle Repeat 3x Thaw->Cycle Cycle->Freeze If < 3 cycles Argon Backfill Argon (Heavy Blanket) Cycle->Argon If Done

Figure 1: The Freeze-Pump-Thaw cycle is the only reliable method to remove molecular oxygen dissolved in the solvent lattice.

Module 3: Storage & Formulation Stability

Q: How do I store the solid material long-term?

A: Solid-state oxidation is slower but inevitable, especially if the crystal lattice has defects that trap oxygen.

The "S.A.D." Protocol for Storage:

  • S (Shield): Store in Amber Vials . Light (UV) can excite the sulfide to a radical cation species (

    
    ), initiating auto-oxidation.
    
  • A (Atmosphere): Flush the vial with Argon, then seal with Parafilm or a teflon-lined cap.

  • D (Dry/Cold): Store at -20°C. Moisture can promote proton-transfer steps that lower the activation energy for oxidation.

Q: Can I formulate this in an aqueous buffer for biological assays?

A: Yes, but be careful with pH.

  • Risk: At high pH (basic), the carboxylic acid is deprotonated (

    
    ). While this improves solubility, trace transition metals (Fe, Cu) in the buffer can chelate to the sulfur and carboxylate, catalyzing oxidation (Fenton chemistry).
    
  • Solution: Add EDTA (1 mM) to your buffer to sequester trace metals.

Deep Dive: The Mechanism of Failure

Understanding how the oxidation happens allows you to predict when it will happen.

  • Electrophilic Attack: The sulfur lone pair attacks the oxygen-oxygen bond of a peroxide (ROOR').

  • Radical Chain: Light cleaves the sulfide bond, creating radicals that react with triplet oxygen.

OxidationPathway Sulfide Target Molecule (Sulfide) Intermediate Persulfoxide / Radical Cation Sulfide->Intermediate e- donation Oxidant Peroxides / O2 / Light Oxidant->Intermediate Sulfoxide Impurity 1: Sulfoxide (Chiral, Polar) Intermediate->Sulfoxide O-transfer Sulfone Impurity 2: Sulfone (Irreversible) Sulfoxide->Sulfone Over-oxidation

Figure 2: The oxidation cascade. Note that stopping at the Sulfoxide is difficult; over-oxidation to Sulfone often follows.

References & Grounding

  • Solvent Degassing: The Schlenk Line Survival Guide. "Freeze-Pump-Thaw."[2][5][6] A standard operating procedure for removing dissolved oxygen from organic solvents.[6]

  • Peroxide Removal: University of Wisconsin-Madison, EHS. "Safe Handling of Peroxide-Formers."[7] Details the use of activated alumina and chemical tests for peroxide detection.

  • Thioether Oxidation Mechanism: Organic Chemistry Portal. "Oxidation of Sulfides." Explains the electrophilic attack mechanism and the susceptibility of electron-rich sulfides.

  • Aryl Alkyl Sulfide Reactivity: PubChem. "2-(3,4-Dimethylphenyl)acetic acid." (Structural analog context for the aryl moiety).

Sources

Technical Support Center: Photostability of 2-(3,4-dimethylphenyl)sulfanylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Photochemical Stability & Degradation Pathways Target Molecule: 2-(3,4-dimethylphenyl)sulfanylacetic Acid (CAS: Generic structure ref)

Executive Summary

Researchers working with This compound often underestimate its sensitivity to UV/VIS radiation. While the carboxylic acid moiety provides stability in solid form, the aryl-alkyl sulfide (thioether) linkage is a "soft" oxidation target.

Under UV light, this molecule does not just degrade; it transforms into specific, pharmacologically distinct impurities. The electron-donating effect of the 3,4-dimethyl substitution on the phenyl ring makes the sulfur atom significantly more nucleophilic, thereby accelerating photo-oxidation compared to a non-substituted phenylthioacetic acid.

This guide addresses the "Ghost Peaks" in your HPLC, the yellowing of your solutions, and the regulatory protocols required to control these issues.

Module 1: Diagnostic & Troubleshooting

Q1: I see two new peaks eluting before my main peak after UV exposure. What are they?

Diagnosis: These are almost certainly the Sulfoxide and Sulfone oxidation products.

  • The Chemistry: The thioether sulfur (-S-) is oxidized to a Sulfoxide (-S(=O)-) and subsequently to a Sulfone (-S(=O)₂-).

  • Chromatographic Behavior: Both oxidation products are significantly more polar than the parent thioether. In Reverse Phase HPLC (C18), they will have shorter retention times (RT).

    • Peak 1 (Earliest): Sulfone (Most Polar).

    • Peak 2 (Intermediate): Sulfoxide.[1][2]

    • Peak 3 (Late): Parent Molecule.

Q2: My solution turned from colorless to pale yellow/brown, but the purity is still >98%. Why?

Diagnosis: You are witnessing Photo-induced Radical Coupling or Trace Disulfide Formation .

  • The Cause: UV light can cause homolytic cleavage of the C-S bond, generating thiyl radicals. Even trace amounts of these radicals can couple to form colored disulfide species or polymerize.

  • Impact: These species often have high extinction coefficients in the visible range, causing visible color change even at ppm levels that might not register significantly on a standard UV-HPLC trace (210-254 nm).

Q3: The mass balance is low (90-95%) after harsh UV stress. Where did the rest go?

Diagnosis: Photo-decarboxylation (The Photo-Kolbe reaction).

  • The Mechanism: Aryl acetic acids can undergo decarboxylation (

    
    ) under intense UV, especially in the presence of dissolved oxygen or specific metal ions. The resulting neutral hydrocarbon (3,4-dimethylthioanisole derivative) may be volatile or elute in the solvent front/wash depending on your method.
    

Module 2: Mechanistic Insight

Understanding why degradation happens allows you to predict it.

The "Electron Pump" Effect

The 3,4-dimethyl group is critical here. Methyl groups are electron-donating (inductive effect). They increase the electron density of the phenyl ring, which in turn stabilizes the radical cation intermediate formed at the Sulfur atom.

  • Result: This molecule oxidizes faster than unsubstituted phenylthioacetic acid.

Pathway Diagram

The following diagram illustrates the primary (Oxidation) and secondary (Cleavage) pathways.

G Parent Parent Molecule (Thioether) Excited Excited State (Singlet/Triplet) Parent->Excited UV (hν) Sulfoxide Sulfoxide (Major Impurity) Excited->Sulfoxide Singlet Oxygen (¹O₂) Oxidation Radical Thiyl Radical (Cleavage) Excited->Radical C-S Homolysis Sulfone Sulfone (Secondary Impurity) Sulfoxide->Sulfone Continued UV/Oxidation Disulfide Disulfide Dimer (Yellowing) Radical->Disulfide Dimerization

Figure 1: Primary photodegradation pathways. The oxidation route (Red nodes) is dominant in aerobic conditions.

Module 3: Experimental Protocols

Protocol A: ICH Q1B Confirmatory Photostability Test

Use this protocol to validate stability for regulatory filings.

Reagents & Equipment:

  • Photostability Chamber (D65 or Cool White/UV combination).

  • Quartz cuvettes (for solution) or Petri dishes (for solid).

  • Actinometer (Quinine Chemical Actinometry) or Calibrated Radiometer.

Step-by-Step:

  • Sample Prep:

    • Solid: Spread powder <3mm thick in an open dish. Cover with quartz glass if containment is needed.

    • Solution: Prepare a 1.0 mg/mL solution in Acetonitrile/Water (50:50). Note: Avoid Acetone; it acts as a photosensitizer.

  • Exposure:

    • Expose samples to 1.2 million lux[3][4][5][6][7]·hours (Visible) AND 200 W[3][8]·h/m² (UV).

    • Control: Wrap a duplicate sample in aluminum foil and place it in the same chamber (Dark Control) to rule out thermal degradation.

  • Quenching:

    • Remove samples immediately after cycle completion.

    • Store in amber vials at 4°C until analysis.

Protocol B: LC-MS Identification of Impurities

Use this method to separate and identify the "Ghost Peaks".

ParameterSetting
Column C18 or Biphenyl (Recommended for aromatics), 150 x 4.6mm, 3µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) & MS (ESI Positive Mode)
Target Masses Parent: [M+H]+ = Calc. MassSulfoxide: [M+H]+ +16 DaSulfone: [M+H]+ +32 Da

Module 4: Mitigation & Storage Strategy

If you observe degradation, implement these controls immediately.

  • Amber Glass is Non-Negotiable:

    • Standard borosilicate glass transmits UV up to ~300nm. Amber glass cuts off <400nm.

  • Solvent Selection:

    • Avoid chlorinated solvents (DCM, Chloroform) for storage. Under UV, they generate HCl and radicals that attack the sulfur center.

    • Preferred storage solvent: Methanol or Acetonitrile (degassed).

  • pH Control:

    • The carboxylic acid group (

      
      ) means the molecule exists as an anion at neutral pH. The anion is generally more reactive toward photo-oxidation due to higher electron density.
      
    • Tip: Acidifying the solution (pH ~2-3) during workup/storage can slightly improve stability by protonating the carboxylate.

Workflow: Stability Testing Decision Tree

Workflow Start Start Stability Test Expose Expose to UV (ICH Q1B) Start->Expose Analyze HPLC Analysis Expose->Analyze Check New Peaks? Analyze->Check Ghost Check RT < Parent Check->Ghost Yes Pass Molecule Stable Check->Pass No Confirm LC-MS: +16/+32 Da? Ghost->Confirm Result1 S-Oxidation Confirmed (Protect from Light/O2) Confirm->Result1 Yes Result2 Unknown Degradant (Check NMR/Decarboxylation) Confirm->Result2 No

Figure 2: Decision tree for identifying photodegradation products.

References

  • ICH Harmonised Tripartite Guideline. "Stability Testing: Photostability Testing of New Drug Substances and Products Q1B." International Council for Harmonisation, 1996.

  • Bonesi, S. M., et al. "Photooxidation of Sulfides: A Review." Journal of Organic Chemistry.
  • Somasundaram, N., & Srinivasan, C. "TiO2 photocatalyzed oxidation of aryl methyl sulfides."[9] Journal of Photochemistry and Photobiology A: Chemistry, 1998.[9] (Demonstrates the stepwise oxidation to sulfoxide/sulfone).

  • Certified Laboratories. "Understanding Photostability Testing for Cosmetic & OTC Drug Products." (Practical application of ICH Q1B).

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(3,4-dimethylphenyl)sulfanylacetic Acid and its Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the potential structure-activity relationship (SAR) of 2-(3,4-dimethylphenyl)sulfanylacetic acid, a compound of interest in metabolic disease research. While direct experimental data for this specific molecule is not extensively available in the public domain, its structural features strongly suggest activity as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. This document will, therefore, dissect its structure in the context of known PPAR modulators, compare it to established alternatives, and provide the experimental framework necessary for its evaluation.

Introduction: The Therapeutic Promise of PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism, energy homeostasis, and inflammation.[1][2] There are three main subtypes, or isotypes:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle. Its activation primarily leads to a reduction in triglycerides and is the target of the fibrate class of drugs.[3][4]

  • PPARγ: Predominantly found in adipose tissue, it is a key regulator of adipogenesis, insulin sensitivity, and glucose homeostasis.[1] The thiazolidinedione (TZD) class of antidiabetic drugs, such as rosiglitazone, are potent PPARγ agonists.[5]

  • PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle, and has emerged as a target for treating metabolic syndrome.[6]

Given their central role in metabolic regulation, designing ligands that can selectively or dually activate these receptors is a major focus of drug discovery for conditions like type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease.[2][7]

Structural Dissection of this compound as a Putative PPAR Agonist

The chemical structure of this compound contains the three key pharmacophoric elements characteristic of many PPAR agonists: an acidic head group, a central linker, and a hydrophobic tail.

Caption: Key pharmacophoric regions of this compound.

  • The Acidic Head (Carboxylic Acid): The carboxylic acid moiety is a common feature in many PPAR agonists. It typically forms hydrogen bonds with polar amino acid residues (such as tyrosine, histidine, and serine) in the ligand-binding domain (LBD) of the PPAR, anchoring the molecule in the active site.

  • The Sulfanyl Linker: The sulfur atom provides a flexible linkage between the acidic head and the aromatic tail. The nature and length of the linker region can influence the potency and subtype selectivity of the compound.

  • The Hydrophobic Tail (3,4-dimethylphenyl group): This lipophilic portion of the molecule is crucial for binding within the large, hydrophobic ligand-binding pocket of the PPARs. The substitution pattern on the phenyl ring significantly impacts the binding affinity and selectivity for the different PPAR subtypes. The 3,4-dimethyl substitution provides steric bulk that can be compared to other substitution patterns in known PPAR agonists to predict its potential selectivity.

Comparative Analysis with Established PPAR Agonists

To understand the potential activity of this compound, it is instructive to compare its structure and hypothetical activity profile with well-characterized PPAR agonists.

CompoundStructurePrimary PPAR TargetTherapeutic UseKey Structural Features for Comparison
This compound Chemical structure of this compoundHypothesized PPARα/γ dual agonist or pan-agonistInvestigationalPhenylacetic acid head, sulfanyl linker, dimethyl-substituted phenyl tail.
Fenofibrate Chemical structure of FenofibratePPARαDyslipidemia (high triglycerides)Isopropoxy-carboxylic acid head, phenoxy linker, substituted phenyl tail.
Rosiglitazone Chemical structure of RosiglitazonePPARγType 2 DiabetesThiazolidinedione head group, ethoxy-phenyl linker, substituted pyridine tail.[5]
Tesaglitazar Chemical structure of TesaglitazarPPARα/γ (Dual Agonist)Investigational (for type 2 diabetes with dyslipidemia)Alkoxy-phenylacetic acid head, complex heterocyclic tail.[5]

Rationale for Comparison:

  • Fenofibrate (PPARα agonist): The comparison with fenofibrate allows for an evaluation of the structural requirements for PPARα activity. The key difference lies in the head group and the linker. The sulfanyl linker in our target compound is more flexible than the phenoxy linker in fenofibrate, which could influence its binding orientation.

  • Rosiglitazone (PPARγ agonist): Rosiglitazone, a member of the thiazolidinedione class, has a distinct acidic head group. This comparison highlights how different acidic moieties can confer selectivity for PPARγ. The absence of the thiazolidinedione ring in this compound makes it less likely to be a highly potent and selective PPARγ agonist in the same manner as the glitazones.

  • Tesaglitazar (Dual PPARα/γ agonist): Dual agonists are designed to engage both PPARα and PPARγ to address both dyslipidemia and hyperglycemia.[7] Comparing our target compound to tesaglitazar provides a framework for considering a dual-agonist profile. The relatively simple structure of this compound might offer a different balance of activities compared to the more complex structure of tesaglitazar.

Hypothetical Structure-Activity Relationship (SAR)

Based on the general principles of PPAR agonist design, we can propose the following SAR for the this compound scaffold:

  • Phenyl Ring Substitution: The position and nature of the substituents on the phenyl ring are critical. The 3,4-dimethyl substitution likely enhances hydrophobic interactions within the binding pocket. Moving these methyl groups to the 2,6-positions, for instance, could introduce steric hindrance that might alter subtype selectivity, a strategy often employed in drug design.[8]

  • Acidic Head Group: While the carboxylic acid is a standard feature, its replacement with other acidic bioisosteres, such as a hydroxamic acid or a tetrazole, could modulate potency and pharmacokinetic properties.

  • Linker Modification: The sulfanyl linker could be replaced with an oxygen (phenoxyacetic acid) or a methylene group (phenylpropanoic acid). These changes would alter the bond angles and flexibility of the molecule, which in turn would affect how the hydrophobic tail is presented to the binding pocket, likely impacting potency and selectivity.[8]

Caption: Hypothetical SAR for the 2-(phenylsulfanyl)acetic acid scaffold.

Experimental Protocols for Evaluation

To experimentally validate the hypothesized activity of this compound, a tiered approach is recommended.

In Vitro Assay: PPAR Ligand-Binding Domain (LBD) Luciferase Reporter Assay

This assay determines if the compound can activate PPARs and quantifies its potency (EC50) and efficacy.

Principle: Cells are co-transfected with two plasmids: one expressing a fusion protein of the PPAR LBD (for α, γ, or β/δ) and the GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. Agonist binding to the LBD induces a conformational change, leading to the recruitment of coactivators and transcription of the luciferase gene. The resulting luminescence is proportional to the degree of PPAR activation.

Step-by-Step Protocol:

  • Cell Culture: Plate CV-1 or HEK293T cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the PPAR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with a fresh medium containing serial dilutions of this compound, a positive control (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 value.

Luciferase_Assay_Workflow Start Plate Cells Transfect Co-transfect with PPAR-LBD and Luciferase Plasmids Start->Transfect Treat Treat with Compound (24h incubation) Transfect->Treat Lyse Lyse Cells and Add Substrate Treat->Lyse Read Measure Luminescence Lyse->Read Analyze Data Analysis (EC50 determination) Read->Analyze

Caption: Workflow for the PPAR Luciferase Reporter Assay.

In Vivo Model: High-Fat Diet-Induced Obese Mouse Model

This model assesses the compound's ability to improve metabolic parameters in a disease-relevant context.

Principle: Mice fed a high-fat diet develop obesity, insulin resistance, and dyslipidemia, mimicking key aspects of human metabolic syndrome. Treatment with an effective PPAR agonist is expected to improve these parameters.

Step-by-Step Protocol:

  • Induction of Obesity: Feed C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.

  • Grouping and Treatment: Randomize the obese mice into treatment groups: vehicle control, positive control (e.g., Fenofibrate or Rosiglitazone), and this compound at various doses. Administer the compounds daily via oral gavage for 4-8 weeks.

  • Monitoring: Monitor body weight and food intake regularly.

  • Metabolic Tests: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.

  • Terminal Blood and Tissue Collection: At the end of the study, collect blood to measure plasma levels of triglycerides, total cholesterol, HDL-C, LDL-C, and insulin. Harvest tissues like the liver and adipose tissue for histological analysis and gene expression studies (e.g., qPCR for PPAR target genes).

Conclusion and Future Directions

While direct evidence is pending, the structural characteristics of this compound make it a compelling candidate for a PPAR modulator. Its simple scaffold offers an attractive starting point for medicinal chemistry efforts to develop novel therapeutics for metabolic diseases. The proposed experimental workflow provides a clear path to validating this hypothesis and elucidating its specific SAR. Future studies should focus on synthesizing analogs with systematic modifications to the phenyl ring substituents, the linker, and the acidic head group to optimize potency and selectivity, ultimately aiming to develop a candidate with a superior therapeutic profile compared to existing agents.

References

  • Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activ
  • Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes.
  • PPAR (Inhibitors Agonists Modul
  • PPAR-Mediated Toxicology and Applied Pharmacology. MDPI.
  • The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. PubMed.
  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PMC - PubMed Central.
  • The effects of N(4-methylphenyl)
  • SAR summary of the present series of compounds.
  • Synergistic Hypolipidemic Effects and Mechanisms of Phytochemicals: A Review. MDPI.
  • Activation of Peroxisome Proliferator-Activated Receptor (PPAR) Promotes Reversal of Multiple Metabolic Abnormalities, Reduces Oxidative Stress, and Increases Fatty Acid Oxidation in Moderately Obese Men.
  • Phytochemical Comparison Study for Evaluating the Hypolipidemic Effect Between Two Iraqi Pepper Spp in the Rats Model. Biomedical and Pharmacology Journal.
  • PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II. PMC.
  • Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. PMC.
  • SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. PubMed.
  • Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. MDPI.
  • The potential of natural products for targeting PPARα. PMC.
  • Synthesis and Evaluation of S-4-(3-Thienyl)phenyl-α-methylacetic Acid.
  • [Mechanisms of action of hypolipidemic agents]. PubMed.
  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applic
  • Insight into the in Silico Structural, Physicochemical, Pharmacokinetic and Toxicological Properties of Antibacterially Active Viniferins and Viniferin-Based Compounds as Derivatives of Resveratrol Containing a (2,3-Dihydro)benzo[b]furan Privileged Scaffold. MDPI.
  • Discovery, modeling, and human pharmacokinetics of N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (TBC3711), a second generation, ETA selective, and orally bioavailable endothelin antagonist. PubMed.
  • 1-[4-[4[(4 R,5 R)-3,3-Dibutyl-7-(dimethylamino)-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenoxy]butyl]-4-aza-1-azoniabicyclo[2.2.2]octane Methanesulfonate (SC-435)
  • Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases. PMC.

Sources

Comparative Guide to Validated Analytical Methods for 2-(3,4-dimethylphenyl)sulfanylacetic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3,4-dimethylphenyl)sulfanylacetic acid is a key organic acid intermediate in various synthetic pathways and a potential metabolite in drug development. Its accurate and precise quantification is paramount for process optimization, quality control, and pharmacokinetic studies. The choice of an analytical method is a critical decision, directly impacting data reliability, sensitivity, and throughput. This guide provides an in-depth, objective comparison of two robust, validated analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounded in the principles of scientific integrity and authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

The Importance of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5] A validated method provides assurance of reliability, consistency, and accuracy, which are fundamental to regulatory acceptance and the overall success of a research or development program.[6][7] The validation characteristics discussed in this guide are based on the ICH Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[1][4]

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_2 Reporting & Lifecycle Dev Define Analytical Target Profile (ATP) Opt Optimize Method Parameters Dev->Opt Iterative Process Selectivity Specificity/ Selectivity Opt->Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Report Validation Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A generalized workflow for analytical method validation, from development to final reporting.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and robust technique for the quantification of small molecules.[8][9] This method is particularly well-suited for assay and purity determinations in drug substances and finished products where analyte concentrations are relatively high. The presence of a phenyl ring in this compound provides a suitable chromophore for sensitive UV detection.

Principle of HPLC-UV

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10] For this compound, a reversed-phase C18 column is effective. The analyte is eluted with a polar mobile phase, and as it passes through the detector's flow cell, it absorbs UV light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample, following the Beer-Lambert law.

Experimental Protocol: HPLC-UV

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Chromatographic Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40, v/v). The acidic modifier ensures the carboxylic acid is in its protonated form, leading to better retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: Determined by scanning a standard solution to find the wavelength of maximum absorbance (λmax), likely around 254 nm for the phenyl group.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a concentration within the validated linear range. The solution is then filtered through a 0.45 µm syringe filter prior to injection to remove any particulates that could damage the column.

HPLC_UV_Workflow Sample Sample Preparation (Dissolution & Filtration) HPLC HPLC System (Pump, Autosampler) Sample->HPLC Column C18 Column (Separation) HPLC->Column Detector UV Detector (Absorbance Measurement) Column->Detector Data Data Analysis (Peak Area vs. Conc.) Detector->Data LC_MS_MS_Workflow cluster_prep Sample Prep cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample + Internal Standard Precip Protein Precipitation (Acetonitrile) Plasma->Precip Centri Centrifugation Precip->Centri Super Collect Supernatant Centri->Super LC LC Separation Super->LC ESI Ionization (ESI) LC->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Fragmentation Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data Data Analysis (Peak Area Ratio vs. Conc.) Detector->Data Decision_Tree Start What is the sample matrix? Matrix_Simple Simple (e.g., Drug Substance, Formulation) Start->Matrix_Simple Simple Matrix_Complex Complex (e.g., Plasma, Urine, Tissue) Start->Matrix_Complex Complex Conc_Check Expected Analyte Concentration? Matrix_Simple->Conc_Check Method_LCMS Use LC-MS/MS Matrix_Complex->Method_LCMS Conc_High High (µg/mL or higher) Conc_Check->Conc_High High Conc_Low Low (ng/mL or lower) Conc_Check->Conc_Low Low Method_HPLC Use HPLC-UV Conc_High->Method_HPLC Conc_Low->Method_LCMS

Sources

A Comparative Guide to the Purity Assessment of 2-(3,4-dimethylphenyl)sulfanylacetic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and scientific research, the purity of a reference standard is not merely a quality metric; it is the bedrock upon which the accuracy and reliability of all subsequent measurements are built. The reference standard for an active pharmaceutical ingredient (API) or a related compound, such as 2-(3,4-dimethylphenyl)sulfanylacetic acid, serves as the ultimate benchmark for identity, strength, quality, and purity. An inaccurately characterized reference standard can lead to significant errors in drug formulation, stability testing, and pharmacokinetic studies, ultimately compromising patient safety and regulatory compliance.

This guide provides an in-depth comparison of the principal analytical methodologies for assessing the purity of this compound reference standards. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind the selection of each technique, the experimental nuances that ensure data integrity, and a comparative analysis of their respective strengths and limitations. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the most appropriate purity assessment strategy for their specific needs.

Understanding the Analyte: Synthesis and Potential Impurities

A robust purity assessment strategy begins with a thorough understanding of the analyte's synthesis and the potential impurities that may arise. This compound is typically synthesized via a nucleophilic substitution reaction between 3,4-dimethylthiophenol and an α-haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) in the presence of a base.

This synthetic route, while straightforward, can introduce several potential impurities that must be considered during purity analysis:

  • Unreacted Starting Materials: Residual 3,4-dimethylthiophenol and the α-haloacetic acid.

  • By-products:

    • Disulfide Formation: Oxidation of 3,4-dimethylthiophenol can lead to the formation of bis(3,4-dimethylphenyl) disulfide, a common impurity in reactions involving thiols.

    • Positional Isomers: If the starting 3,4-dimethylthiophenol contains isomeric impurities (e.g., 2,3-dimethylthiophenol or 2,5-dimethylthiophenol), the corresponding isomeric thioacetic acids will be present in the final product.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

An effective purity assessment plan must be capable of separating, identifying, and quantifying these potential impurities with a high degree of accuracy and precision.

Comparative Analysis of Purity Assessment Methodologies

The selection of an analytical technique for purity assessment is a critical decision that should be based on a variety of factors, including the expected impurity profile, the required level of accuracy, and the intended use of the reference standard. This section provides a comparative overview of the most commonly employed techniques for the purity assessment of this compound.

Data Presentation
Method Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Chromatographic separation based on polarityHigh resolution, well-established, versatile for quantifying a wide range of impurities.Requires a reference standard for each impurity for accurate quantification.Routine purity checks, quantification of non-volatile impurities and isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Chromatographic separation based on volatility, with mass spectrometric detectionHigh sensitivity and selectivity, excellent for identifying volatile and semi-volatile impurities.Requires derivatization for non-volatile acidic compounds, which can introduce variability.Identification and quantification of volatile and semi-volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nucleiAbsolute quantification without the need for a specific reference standard of the analyte, provides structural information.Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.Absolute purity determination of reference standards, especially when a certified standard is unavailable.
Acid-Base Titration Neutralization of the acidic functional groupCost-effective, rapid, and accurate for determining the overall acidic content.Non-specific; it quantifies all acidic components, including acidic impurities.Assay of the main component, particularly for well-characterized materials with a known and controlled impurity profile.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments discussed. These protocols are designed to be self-validating systems, incorporating system suitability tests to ensure the reliability of the generated data.

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is the workhorse of pharmaceutical analysis for its ability to separate a wide range of compounds with high resolution. A reverse-phase method is ideal for separating this compound from its less polar starting material (3,4-dimethylthiophenol) and more polar impurities.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (Known Concentration) system_suitability System Suitability Test (SST) prep_standard->system_suitability prep_sample Prepare Sample Solution (Accurately Weighed) injection Inject Standard & Sample prep_sample->injection system_suitability->injection If SST passes chromatography Chromatographic Separation injection->chromatography detection UV Detection chromatography->detection peak_integration Peak Integration & Identification detection->peak_integration calculation Purity Calculation (Area % or vs. Standard) peak_integration->calculation

Caption: Workflow for HPLC Purity Assessment.

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. Filter and degas the mobile phase. The addition of acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. These criteria are based on general pharmacopoeial requirements (e.g., USP General Chapter <621>).[1][2][3]

  • Analysis: Inject the sample solution and the standard solution.

  • Data Analysis: Calculate the purity of the sample by the area percentage method (assuming the response factor of the impurities is the same as the main component) or by comparing the peak area of the main component in the sample to that of the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is highly sensitive and provides structural information, making it ideal for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is necessary to convert it into a more volatile ester.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh_sample Weigh Sample derivatization Derivatization (e.g., with BSTFA) weigh_sample->derivatization injection Inject Derivatized Sample derivatization->injection separation GC Separation injection->separation detection MS Detection separation->detection peak_identification Peak Identification (Mass Spectra) detection->peak_identification purity_calculation Purity Calculation (Area %) peak_identification->purity_calculation

Caption: Workflow for GC-MS Purity Assessment.

Protocol:

  • Derivatization:

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 100 µL of a suitable derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes. This converts the carboxylic acid to its more volatile trimethylsilyl ester.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 50-550.

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Analysis: Identify impurities based on their mass spectra and retention times. Calculate the purity by determining the area percentage of the derivatized this compound peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

Rationale: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard.[1][4] The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal.[5] By comparing the integral of a known signal from the analyte to the integral of a known signal from a certified internal standard of known purity, the absolute purity of the analyte can be determined.[6]

Experimental Workflow:

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_standard Accurately Weigh Internal Standard weigh_standard->dissolve acquire_spectrum Acquire ¹H NMR Spectrum dissolve->acquire_spectrum integrate_peaks Integrate Analyte & Standard Peaks acquire_spectrum->integrate_peaks calculate_purity Calculate Absolute Purity integrate_peaks->calculate_purity Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calculation Calculation weigh_sample Accurately Weigh Sample dissolve_sample Dissolve in Solvent weigh_sample->dissolve_sample add_indicator Add Indicator dissolve_sample->add_indicator titrate Titrate with Standardized Base add_indicator->titrate endpoint Determine Endpoint titrate->endpoint calculate_purity Calculate Purity endpoint->calculate_purity

Caption: Workflow for Acid-Base Titration.

Protocol:

  • Titrant Standardization: Standardize a 0.1 M solution of sodium hydroxide (in a suitable solvent like a mixture of methanol and toluene if performing a non-aqueous titration) against a primary standard such as potassium hydrogen phthalate (KHP). [7]2. Sample Preparation:

    • Accurately weigh approximately 200 mg of the this compound sample into a beaker.

    • Dissolve the sample in a suitable solvent (e.g., neutralized ethanol or a mixture of toluene and methanol).

    • Add 2-3 drops of phenolphthalein indicator.

  • Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

  • Blank Titration: Perform a blank titration with the solvent and indicator alone to account for any acidity in the solvent.

  • Calculation: Calculate the purity of the sample using the following formula: Purity (%) = ((V_sample - V_blank) * M_NaOH * MW_analyte) / (m_sample * 10) Where:

    • V = Volume of NaOH solution in mL

    • M = Molarity of NaOH solution

    • MW = Molecular weight of the analyte

    • m = Mass of the sample in mg

Conclusion: A Multi-faceted Approach to Ensuring Reference Standard Integrity

The purity assessment of a reference standard such as this compound is not a one-size-fits-all endeavor. Each of the discussed analytical techniques provides a unique and valuable piece of the purity puzzle.

  • HPLC offers a robust and versatile method for routine purity checks and the quantification of known and unknown non-volatile impurities.

  • GC-MS , with the necessary derivatization, provides unparalleled sensitivity for the identification of volatile and semi-volatile impurities.

  • qNMR stands as a powerful tool for the absolute determination of purity, particularly for in-house reference standards where a certified standard may not be available.

  • Acid-base titration remains a cost-effective and accurate method for the assay of the main component, especially when the impurity profile is well-understood.

A comprehensive and trustworthy purity assessment of a this compound reference standard often necessitates a combination of these techniques. For instance, qNMR can be used to assign the absolute purity, while HPLC can be employed to establish the impurity profile. This orthogonal approach, where different analytical techniques with different principles of separation and detection are used, provides the highest level of confidence in the purity of the reference standard.

References

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from RSSL website. [1]2. Dona, A. C., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [4]3. Wikipedia. (n.d.). Thioacetic acid. Retrieved from Wikipedia. [8]4. ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. [6]5. USP. (n.d.). <621> Chromatography. Retrieved from US Pharmacopeia. [1]6. qReference. (n.d.). Quality Control Methods. [5]7. BenchChem. (2025). A Comparative Guide to Purity Validation of trans-4-tert-Butylcyclohexanecarboxylic Acid by Titration. [9]8. Marques, M. R. C., et al. (n.d.). Recommendations for titration methods validation. Retrieved from US Pharmacopeia. [7]9. European Pharmacopoeia. (n.d.). 2.2.46. Chromatographic separation techniques. [8]10. Mettler Toledo. (n.d.). Validation of Titration Methods. [3]11. O'Keeffe, S., & Connon, S. J. (2025, March 20). Harnessing radical mediated reactions of thioacids for organic synthesis. RSC Publishing. [10]12. Jin, N. (2021, October 11). Method Validation of Short Chain Carboxylic Acids. Theseus. [11]13. The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. [12]14. The Royal Society of Chemistry. (n.d.). Efficient Synthesis of Organic Thioacetates in Water. [13]15. European Patent Office. (n.d.). Synthesis of phenylacetic acid esters - EP 0098058 B1. Googleapis.com. [14]16. BenchChem. (2025). Increasing the efficiency of reactions with 3,4-Dichloro-5-fluorothiophenol. 17. Patsnap. (n.d.). Thioacetic acid patented technology retrieval search results. Eureka. [15]18. Sigma-Aldrich. (n.d.). Thioacetic acid 96 507-09-5. 19. Li, X., et al. (n.d.). Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. PMC. [16]20. ResearchGate. (2024, June 13). (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [17]21. Royal Society of Chemistry. (n.d.). Role of tertiary amines in enhancing trihalomethane and haloacetic acid formation during chlorination of aromatic compounds and a natural organic matter extract. Environmental Science. [18]22. MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [19]23. Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [20]24. Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [21]25. ResearchGate. (n.d.). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. [22]26. Semantic Scholar. (2017, October 23). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [23]27. SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [24]28. Silva, F. M., et al. (n.d.). Organic reaction in water. Part 3¹: diastereoselectivity in Michael additions of thiophenol to nitro olefins in aqueous media. SciSpace. [25]29. ResearchGate. (2024, December 3). Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. [26]30. Giebułtowicz, J., et al. (2024, October 18). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PMC.

Sources

Spectroscopic Fingerprints: A Comparative Guide to Dimethylphenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the precise identification of isomeric compounds is paramount. Dimethylphenylacetic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients, exists as several structural isomers depending on the substitution pattern of the methyl groups on the phenyl ring.[1][2] Each isomer, while sharing the same molecular formula (C₁₀H₁₂O₂), exhibits unique physicochemical properties that can significantly influence reaction kinetics, product purity, and ultimately, the therapeutic efficacy and safety of the final drug product.[3]

This guide provides a comprehensive spectroscopic comparison of six dimethylphenylacetic acid isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenylacetic acid. We will delve into the nuances of their ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectra, offering field-proven insights into how to differentiate these closely related molecules. The experimental protocols detailed herein are designed to be self-validating, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.

The Isomeric Challenge: Why Differentiation Matters

The seemingly subtle shift in the position of a methyl group on the phenyl ring can lead to significant differences in a molecule's three-dimensional structure and electron distribution. These differences, in turn, manifest as distinct spectroscopic "fingerprints." For instance, the steric hindrance imposed by methyl groups at the 2 and 6 positions in 2,6-dimethylphenylacetic acid can restrict the rotation of the phenyl ring and influence the chemical environment of the benzylic protons, leading to observable differences in NMR spectra compared to other isomers. Accurate isomeric identification is therefore not merely an academic exercise but a critical step in ensuring the quality and consistency of chemical syntheses and pharmaceutical formulations.

A Multi-faceted Spectroscopic Approach

No single spectroscopic technique can unequivocally identify an isomer in all circumstances. A robust analytical strategy relies on the convergence of data from multiple techniques. In this guide, we will explore how ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information to build a complete picture of each isomer's identity.

G cluster_0 Isomer Differentiation Workflow Sample Sample 1H_NMR ¹H NMR Spectroscopy 13C_NMR ¹³C NMR Spectroscopy FTIR FTIR Spectroscopy UV_Vis UV-Vis Spectroscopy Data_Analysis Combined Data Analysis Isomer_ID Isomer Identification

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing between dimethylphenylacetic acid isomers. The chemical shift, splitting pattern (multiplicity), and integration of the signals from the aromatic protons, benzylic protons (CH₂), and methyl protons (CH₃) provide a wealth of structural information.

Key Differentiating Features in ¹H NMR:

  • Aromatic Region (δ 6.8-7.5 ppm): The substitution pattern of the methyl groups directly dictates the number of distinct aromatic protons and their coupling patterns. For example, 3,5-dimethylphenylacetic acid will exhibit a highly symmetrical pattern with two equivalent protons meta to the acetic acid moiety and one proton para to it. In contrast, the less symmetrical 2,3-dimethylphenylacetic acid will show three distinct aromatic proton signals, each with its own characteristic splitting.

  • Benzylic Protons (δ ~3.6 ppm): The chemical shift of the methylene (CH₂) protons of the acetic acid group can be influenced by the steric and electronic effects of the adjacent methyl groups. For instance, the benzylic protons of 2,6-dimethylphenylacetic acid may experience greater shielding or deshielding effects compared to the other isomers due to the proximity of the two ortho methyl groups.

  • Methyl Protons (δ ~2.2-2.4 ppm): The chemical shifts of the two methyl groups will be identical for symmetrical isomers like 3,5-dimethylphenylacetic acid but distinct for unsymmetrical isomers like 2,3- and 2,4-dimethylphenylacetic acid.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Dimethylphenylacetic Acid Isomers in CDCl₃

IsomerAromatic ProtonsBenzylic CH₂Methyl CH₃Carboxylic Acid OH
2,3- ~7.0-7.2 (m, 3H)~3.65 (s, 2H)~2.25 (s, 3H), ~2.30 (s, 3H)~10-12 (br s, 1H)
2,4- ~7.1 (d, 1H), ~6.9 (d, 1H), ~6.9 (s, 1H)~3.60 (s, 2H)~2.30 (s, 3H), ~2.32 (s, 3H)~10-12 (br s, 1H)
2,5- ~7.0 (s, 1H), ~6.9 (d, 1H), ~6.8 (d, 1H)~3.62 (s, 2H)~2.28 (s, 3H), ~2.31 (s, 3H)~10-12 (br s, 1H)
2,6- ~7.1-7.2 (m, 3H)~3.70 (s, 2H)~2.35 (s, 6H)~10-12 (br s, 1H)
3,4- ~7.0 (d, 1H), ~6.9 (dd, 1H), ~6.8 (s, 1H)~3.58 (s, 2H)~2.23 (s, 3H), ~2.25 (s, 3H)~10-12 (br s, 1H)
3,5- ~6.8 (s, 2H), ~6.7 (s, 1H)~3.55 (s, 2H)~2.27 (s, 6H)~10-12 (br s, 1H)

Note: These are predicted values and may vary slightly based on experimental conditions. The carboxylic acid proton signal is often broad and its chemical shift is highly dependent on concentration and solvent.[4][5][6]

¹³C NMR Spectroscopy: A Carbon Skeleton Map

¹³C NMR spectroscopy provides complementary information to ¹H NMR by revealing the number of chemically non-equivalent carbon atoms in the molecule. This is particularly useful for confirming the symmetry of the isomers.

Key Differentiating Features in ¹³C NMR:

  • Aromatic Carbons (δ 125-140 ppm): The number of signals in the aromatic region corresponds to the number of unique carbon environments in the phenyl ring. Symmetrical isomers will have fewer signals than their unsymmetrical counterparts.

  • Carbonyl Carbon (δ ~175-180 ppm): The chemical shift of the carboxylic acid carbonyl carbon is also sensitive to the electronic environment and can show subtle variations between isomers.[5]

  • Methyl Carbons (δ ~19-22 ppm): Symmetrical isomers will show a single signal for the two methyl carbons, while unsymmetrical isomers will display two distinct signals.

Table 2: Predicted Number of Distinct ¹³C NMR Signals for Dimethylphenylacetic Acid Isomers

IsomerAromatic CarbonsMethyl CarbonsTotal Carbons
2,3- 6210
2,4- 6210
2,5- 6210
2,6- 418
3,4- 6210
3,5- 418

FTIR Spectroscopy: Identifying Functional Groups and Substitution Patterns

FTIR spectroscopy is an excellent technique for confirming the presence of key functional groups and can also provide clues about the substitution pattern on the aromatic ring.

Characteristic Vibrational Modes:

  • O-H Stretch (Carboxylic Acid): A very broad band typically observed between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of carboxylic acids.[4][7]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.[7][8] The exact position can be influenced by conjugation and hydrogen bonding.

  • C-H Bending (Out-of-Plane): The pattern of absorption bands in the 650-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. For example, a 1,2,3-trisubstituted ring (as in 2,3-dimethylphenylacetic acid) will have a different out-of-plane bending pattern compared to a 1,2,4-trisubstituted ring (as in 2,4- and 3,4-dimethylphenylacetic acid).

Table 3: Key FTIR Absorption Frequencies (cm⁻¹) for Dimethylphenylacetic Acid Isomers

IsomerO-H StretchC=O StretchC-H Bending (OOP)
2,3- 2500-3300 (broad)~1710~760, ~810
2,4- 2500-3300 (broad)~1705~820, ~880
2,5- 2500-3300 (broad)~1708~815, ~875
2,6- 2500-3300 (broad)~1715~770
3,4- 2500-3300 (broad)~1700~810, ~885
3,5- 2500-3300 (broad)~1703~690, ~840

UV-Vis Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While the spectra of the dimethylphenylacetic acid isomers are expected to be broadly similar, subtle shifts in the absorption maxima (λ_max) can be observed due to the influence of the methyl groups on the electronic structure of the aromatic ring.

Expected Spectral Features:

  • All isomers are expected to exhibit absorption bands in the UV region, typically between 200 and 280 nm, corresponding to π → π* transitions of the benzene ring.[7][9]

  • The position and intensity of these bands can be subtly affected by the position of the methyl groups, which act as weak electron-donating groups.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm) for Dimethylphenylacetic Acid Isomers in Ethanol

Isomerλ_max 1λ_max 2
2,3- ~215~270
2,4- ~220~275
2,5- ~222~278
2,6- ~212~265
3,4- ~225~280
3,5- ~218~272

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Sample Preparation
  • Purity Assessment: Ensure the purity of each isomer using a primary analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection: Use high-purity, deuterated solvents for NMR spectroscopy (e.g., CDCl₃, DMSO-d₆). For UV-Vis and FTIR, use spectroscopic grade solvents.

  • Concentration: For NMR, prepare solutions of approximately 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent.[10] For UV-Vis, prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure absorbance values are within the linear range of the instrument. For FTIR, liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr), while solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

G Start Start: Pure Isomer Sample Dissolve Dissolve in appropriate spectroscopic solvent Start->Dissolve NMR_Prep Transfer to NMR tube Dissolve->NMR_Prep FTIR_Prep Prepare KBr pellet or ATR sample Dissolve->FTIR_Prep UV_Prep Prepare dilute solution in cuvette Dissolve->UV_Prep Acquire_NMR Acquire ¹H and ¹³C NMR Spectra NMR_Prep->Acquire_NMR Acquire_FTIR Acquire FTIR Spectrum FTIR_Prep->Acquire_FTIR Acquire_UV Acquire UV-Vis Spectrum UV_Prep->Acquire_UV End End: Spectroscopic Data Acquire_NMR->End Acquire_FTIR->End Acquire_UV->End

Instrumentation and Data Acquisition

¹H and ¹³C NMR Spectroscopy

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Parameters:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence with a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • ¹³C NMR: Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy

  • Instrument: A Fourier-Transform Infrared spectrometer.

  • Parameters: Collect spectra in the mid-infrared range (4000-400 cm⁻¹) with a resolution of at least 4 cm⁻¹.

  • Background Correction: Perform a background scan prior to sample analysis to subtract the contribution of atmospheric water and carbon dioxide.

UV-Vis Spectroscopy

  • Instrument: A dual-beam UV-Visible spectrophotometer.

  • Parameters: Scan the samples over a wavelength range of approximately 200-400 nm.

  • Blank Correction: Use a cuvette containing the pure solvent as a blank to zero the instrument before sample measurement.

Conclusion

The differentiation of dimethylphenylacetic acid isomers is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. By carefully analyzing the distinct patterns in ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectra, researchers can confidently identify each isomer. The integration of these techniques, guided by the robust experimental protocols outlined in this guide, provides a powerful framework for ensuring the quality and purity of these important chemical intermediates in research and industrial settings.

References

  • PubChem. (n.d.). 2,5-Dimethylphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link][11]

  • PubChem. (n.d.). 2-(2,6-Dimethylphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link][12]

  • NIST. (n.d.). Acetic acid, (2,4-xylyl)-. NIST Chemistry WebBook. Retrieved from [Link][13]

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